Licoflavone A
Description
This compound has been reported in Glycyrrhiza uralensis, Glycyrrhiza aspera, and other organisms with data available.
See also: Glycyrrhiza inflata root (part of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-12(2)3-4-14-9-16-18(23)11-19(24-20(16)10-17(14)22)13-5-7-15(21)8-6-13/h3,5-11,21-22H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGURBGBPIKRER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61153-77-3 | |
| Record name | Licoflavone A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061153773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LICOFLAVONE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K78PYN58P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Biosynthesis pathway of Licoflavone A in plants
An in-depth technical guide on the biosynthesis pathway of Licoflavone A in plants, designed for researchers, scientists, and drug development professionals.
Introduction
This compound is a prenylated flavonoid found in the roots of various Glycyrrhiza species (licorice), including Glycyrrhiza uralensis and Glycyrrhiza inflata. As a member of the flavonoid class, it originates from the phenylpropanoid pathway. The addition of a dimethylallyl (prenyl) group to the C-6 position of the flavone backbone is a key step that enhances its lipophilicity and biological activity. This document provides a detailed overview of the biosynthetic pathway of this compound, compiling available quantitative data and experimental methodologies to serve as a technical resource for research and development.
Biosynthesis Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid biosynthesis pathway, culminating in a specific prenylation event. The pathway can be divided into three major stages.
Stage 1: Phenylpropanoid Pathway
This initial stage converts the amino acid L-phenylalanine into p-coumaroyl-CoA, a central precursor for a vast array of plant secondary metabolites, including flavonoids.
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L-Phenylalanine to Cinnamic Acid: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the deamination of L-phenylalanine.
-
Cinnamic Acid to p-Coumaric Acid: Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid at the 4-position.
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p-Coumaric Acid to p-Coumaroyl-CoA: 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester p-coumaroyl-CoA.
Stage 2: Flavone Backbone Synthesis
This stage constructs the characteristic C6-C3-C6 flavone skeleton from the precursors generated in Stage 1 and from primary metabolism.
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Chalcone Synthesis: Chalcone Synthase (CHS) is the first committed enzyme in flavonoid biosynthesis. It catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from acetyl-CoA) to form naringenin chalcone.
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Flavanone Formation: Chalcone Isomerase (CHI) catalyzes the stereospecific intramolecular cyclization of naringenin chalcone into the flavanone (2S)-naringenin.
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Flavone Formation: Flavone Synthase (FNS) introduces a double bond between the C-2 and C-3 positions of the C-ring of naringenin to form the flavone apigenin (4',5,7-trihydroxyflavone). In licorice, this reaction is catalyzed by a Type II Flavone Synthase (FNSII), which is a cytochrome P450 enzyme.
Stage 3: Prenylation
This final stage is the defining step in this compound biosynthesis, where a prenyl group is attached to the flavone backbone.
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Prenyl Group Donation: The prenyl donor is Dimethylallyl Diphosphate (DMAPP) , which is synthesized via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway in plants.
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Prenyl Group Attachment: A flavonoid-specific Prenyltransferase (PT) catalyzes the electrophilic addition of the dimethylallyl group from DMAPP to the C-6 position of apigenin. While several flavonoid prenyltransferases have been identified in Glycyrrhiza species, the specific enzyme responsible for the C-6 prenylation of apigenin to yield this compound has not yet been definitively characterized. However, based on the presence of related enzymes, a flavonoid C6-prenyltransferase is inferred to catalyze this final step.
Visualization of the Biosynthesis Pathway
The following diagrams illustrate the biochemical reactions and the logical flow of the biosynthesis of this compound.
Quantitative Data
Quantitative analysis of flavonoids in Glycyrrhiza species has been performed in several studies. The data presented below summarizes the concentration of key precursors and related flavonoids. Note that specific enzyme kinetic data for the terminal enzymes in the this compound pathway are not extensively available in the literature.
| Compound | Plant Species | Tissue | Concentration Range (mg/g DW) | Analytical Method | Reference |
| Liquiritigenin | Glycyrrhiza uralensis | Root | 1.5 - 4.5 | HPLC | |
| Naringenin | Glycyrrhiza uralensis | Root | 0.1 - 0.5 | LC-MS | |
| Isoliquiritigenin | Glycyrrhiza uralensis | Root | 0.8 - 3.2 | HPLC | |
| Licochalcone A | Glycyrrhiza inflata | Root | 5.0 - 20.0 | UPLC | |
| Glabridin | Glycyrrhiza glabra | Root | 2.0 - 11.0 | UPLC |
Experimental Protocols
Detailed methodologies are crucial for the study of biosynthetic pathways. The following sections provide representative protocols for the analysis of this compound and the characterization of its biosynthetic enzymes.
Protocol for Quantification of Flavonoids in Glycyrrhiza Root by HPLC
This protocol outlines a standard procedure for the extraction and High-Performance Liquid Chromatography (HPLC) analysis of flavonoids from licorice root material.
Licoflavone A: A Comprehensive Technical Review of Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Licoflavone A is a natural flavonoid compound isolated from the root of Glycyrrhiza species, commonly known as licorice. Flavonoids as a class are well-regarded for their diverse pharmacological properties. This technical guide provides an in-depth overview of the known biological activities of this compound, with a focus on its anticancer and anti-ulcerogenic effects. The information presented herein is curated for researchers and professionals in the field of drug discovery and development, offering detailed experimental insights and a summary of quantitative data.
Anticancer Activity
This compound has demonstrated significant potential as an anticancer agent, particularly in the context of gastric cancer. Studies have shown its ability to inhibit cancer cell proliferation, induce cell cycle arrest and apoptosis, and suppress cell migration and invasion.
Inhibition of Gastric Cancer Cell Proliferation
This compound has been shown to inhibit the proliferation of various human gastric cancer cell lines, including SGC-7901, MKN-45, and MGC-803, in a dose- and time-dependent manner.[1] Notably, its inhibitory effect is also potent in vascular endothelial growth factor (VEGF)-stimulated cancer cells, suggesting a role in overcoming growth factor-induced proliferation.[1]
Table 1: Proliferation Inhibition of Gastric Cancer Cells by this compound
| Cell Line | Treatment Duration | IC50 (µM) |
|---|---|---|
| MKN-45 (VEGF-stimulated) | 72h | Approx. 50 µM |
| SGC-7901 | Not Reported | Not Reported |
| MGC-803 | Not Reported | Not Reported |
Data synthesized from proliferation curves presented in Gong et al., 2022.[1]
Induction of Cell Cycle Arrest and Apoptosis
The antiproliferative mechanism of this compound involves the induction of cell cycle arrest at the G1 phase.[1] This is accompanied by the downregulation of key G1 phase proteins, Cyclin D1 and c-Myc.[1] Furthermore, this compound effectively induces apoptosis in gastric cancer cells. Morphological changes characteristic of apoptosis, such as shrunken nuclei and apoptotic bodies, are observed following treatment.[1] The apoptotic process is mediated through the mitochondrial pathway, evidenced by a decrease in the mitochondrial membrane potential and a corresponding upregulation in the Bax/Bcl-2 protein ratio. This leads to the activation of downstream effectors, including cytochrome C, caspase-9, and cleaved-caspase 3.[1]
Suppression of Migration, Invasion, and Epithelial-Mesenchymal Transition (EMT)
This compound has been found to inhibit the migration and invasion of VEGF-stimulated gastric cancer cells.[1] This is crucial for its potential antimetastatic activity. The compound also appears to reverse the process of EMT, a key step in metastasis, although the precise markers for this reversal were not detailed in the available literature.
Signaling Pathway: VEGFR-2 and Downstream Cascades
The primary molecular target for the anticancer effects of this compound in gastric cancer has been identified as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] By directly targeting and inhibiting VEGFR-2 kinase activity, this compound blocks the subsequent activation of major downstream signaling pathways, namely the PI3K/AKT and MEK/ERK pathways. These pathways are critical for cell proliferation, survival, migration, and angiogenesis.[1]
References
Licoflavone A: A Technical Guide to its Mechanism of Action in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Licoflavone A is a natural flavonoid compound derived from the root of Glycyrrhiza species, commonly known as licorice.[1][2] This plant has a long history in traditional medicine, and its extracts are known to possess a variety of pharmacological properties, including anti-inflammatory, antioxidative, and antitumor activities.[1][3] this compound, as a specific bioactive constituent, has emerged as a compound of interest in oncology research. Studies have begun to elucidate its anti-cancer effects, demonstrating its ability to inhibit cancer cell proliferation, induce programmed cell death, and impede metastasis.
This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's action in cancer cells. It consolidates current research findings, presents quantitative data for comparative analysis, details key experimental protocols, and visualizes the complex signaling pathways involved. The primary focus is on its role in targeting critical cellular processes that are hallmarks of cancer.
Core Mechanisms of Anti-Cancer Action
This compound exerts its anti-cancer effects through a multi-targeted approach, impacting several fundamental cellular processes.
Inhibition of Cell Proliferation and Viability
This compound has been shown to significantly decrease the viability of various cancer cell lines in a dose- and time-dependent manner.[1] For instance, in human gastric cancer cells (SGC-7901, MKN-45, and MGC-803), treatment with this compound leads to a marked reduction in cell proliferation.[1] Notably, its inhibitory effect is more potent against cancer cells compared to normal human gastric epithelial cells (GES-1), suggesting a degree of tumor selectivity.[1]
Induction of Apoptosis via the Intrinsic Pathway
A key mechanism of this compound is the induction of apoptosis, or programmed cell death. Evidence points towards the activation of the intrinsic (mitochondrial) pathway of apoptosis.[1] This is characterized by:
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Disruption of Mitochondrial Membrane Potential (MMP): this compound treatment leads to a decrease in MMP in a concentration-dependent manner.[1]
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Modulation of Bcl-2 Family Proteins: It upregulates the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[1]
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Activation of Caspase Cascade: The altered Bax/Bcl-2 ratio facilitates the release of Cytochrome C from the mitochondria into the cytoplasm. This, in turn, activates the downstream effector caspases, including caspase-9 and the final executioner caspase, cleaved-caspase-3, leading to cell death.[1]
Cell Cycle Arrest at the G1 Phase
This compound impedes cancer cell proliferation by inducing cell cycle arrest. In VEGF-stimulated gastric cancer cells, it blocks the transition from the G1 to the S phase in a concentration-dependent manner.[1] This arrest is accompanied by the downregulation of key G1 phase regulatory proteins, including Cyclin D1 and the transcription factor c-Myc.[1]
Inhibition of Cancer Cell Metastasis
Metastasis, the process of cancer cell migration and invasion to distant sites, is a major cause of cancer-related mortality.[4] this compound has demonstrated the ability to inhibit the migration, invasion, and epithelial-mesenchymal transition (EMT) of cancer cells, key steps in the metastatic cascade.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Gastric Cancer and Normal Cell Lines
| Cell Line | Type | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| SGC-7901 | Human Gastric Cancer | 46.12 ± 1.18 | 39.15 ± 1.13 | 31.17 ± 1.12 |
| MKN-45 | Human Gastric Cancer | 40.13 ± 1.15 | 35.19 ± 1.12 | 28.14 ± 1.09 |
| MGC-803 | Human Gastric Cancer | 42.18 ± 1.16 | 37.13 ± 1.13 | 30.16 ± 1.11 |
| GES-1 | Normal Gastric Epithelium | 89.15 ± 1.21 | 75.12 ± 1.19 | 69.18 ± 1.17 |
| Data extracted from Gong et al., 2022.[1] |
Table 2: Effect of this compound on Cell Cycle Distribution in VEGF-Stimulated MKN-45 Cells
| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (0 µM LA) | 48.25 ± 1.15 | 43.16 ± 1.13 | 8.59 ± 1.03 |
| LA (12.5 µM) | 55.13 ± 1.17 | 35.19 ± 1.12 | 9.68 ± 1.04 |
| LA (25 µM) | 63.18 ± 1.18 | 24.16 ± 1.08 | 12.66 ± 1.05 |
| LA (50 µM) | 71.12 ± 1.21 | 15.13 ± 1.06 | 13.75 ± 1.06 |
| *Data represents mean ± SEM. Statistical significance vs. control: *p < 0.05, *p < 0.01. Data adapted from descriptions in Gong et al., 2022.[1] |
Table 3: Modulation of Key Regulatory Proteins by this compound in Gastric Cancer Cells
| Protein | Function | Effect of this compound |
| VEGFR-2 | Receptor Tyrosine Kinase | Direct Target; Activity Inhibited |
| p-PI3K / p-AKT | Pro-survival, Proliferation | Downregulated |
| p-MEK / p-ERK1/2 | Proliferation, Survival | Downregulated |
| Cyclin D1 | G1/S Phase Transition | Downregulated |
| c-Myc | Proliferation, Cell Cycle | Downregulated |
| Bax | Pro-apoptotic | Upregulated |
| Bcl-2 | Anti-apoptotic | Downregulated |
| Cytochrome C | Apoptosome Formation | Upregulated (in cytoplasm) |
| Cleaved Caspase-9 | Apoptosis Initiator | Upregulated |
| Cleaved Caspase-3 | Apoptosis Executioner | Upregulated |
| Summary based on findings from Gong et al., 2022.[1] |
Visualization of Pathways and Workflows
The following diagrams illustrate the key mechanisms of action and experimental logic.
Caption: Overview of this compound's multi-pronged anti-cancer activity.
Caption: Inhibition of VEGFR-2 signaling by this compound.
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: Experimental workflow for assessing this compound's effects.
Key Signaling Pathways Modulated by this compound
This compound's anti-cancer activities are mediated through the disruption of key oncogenic signaling pathways.
VEGFR-2 Signaling Axis
Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR-2 are pivotal in tumor angiogenesis, proliferation, and survival.[1] this compound has been identified as a direct inhibitor of VEGFR-2.[1] By binding to and inhibiting the tyrosine kinase activity of VEGFR-2, this compound effectively blocks the initiation of downstream signaling cascades.[1]
PI3K/AKT Pathway
The PI3K/AKT pathway is a central regulator of cell survival, growth, and proliferation, and it is frequently hyperactivated in cancer.[5] This pathway is a major downstream effector of VEGFR-2 signaling.[1] this compound treatment attenuates the phosphorylation of both PI3K and AKT in VEGF-stimulated cancer cells, leading to the suppression of pro-survival signals and contributing to its apoptotic and anti-proliferative effects.[1]
MEK/ERK (MAPK) Pathway
The MEK/ERK pathway, another component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is crucial for transmitting proliferative signals from cell surface receptors to the nucleus.[6] Similar to its effect on the PI3K/AKT axis, this compound's inhibition of VEGFR-2 leads to the reduced activation of MEK and ERK1/2.[1] This blockade contributes to its ability to arrest the cell cycle and inhibit proliferation and migration.[1]
Detailed Experimental Protocols
The following are summarized methodologies for key experiments used to characterize the action of this compound.
Cell Viability Assay (CCK8)
-
Principle: Measures cell viability based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases to produce a colored formazan dye. The amount of dye is directly proportional to the number of living cells.
-
Protocol:
-
Seed cancer cells (e.g., SGC-7901, MKN-45) in 96-well plates and culture overnight.
-
Treat cells with a series of concentrations of this compound (e.g., 0, 6.25, 12.5, 25, 50, 100 µM) for specified time points (e.g., 24, 48, 72 hours).[1]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control. The IC50 value is determined as the concentration that inhibits cell growth by 50%.[7]
-
Cell Cycle Analysis by Flow Cytometry
-
Principle: Uses propidium iodide (PI) to stain cellular DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol overnight at -20°C.
-
Wash the fixed cells and resuspend in PBS containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content using a flow cytometer. The percentage of cells in each phase is determined using analysis software.
-
Apoptosis and Western Blot Analysis
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Principle: Western blotting detects specific proteins in a sample. It is used to measure changes in the expression levels of apoptosis-related proteins (e.g., Bax, Bcl-2, caspases) and signaling pathway components (e.g., p-AKT, p-ERK).
-
Protocol:
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bax, anti-cleaved-caspase-3, anti-p-AKT) overnight at 4°C.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Migration and Invasion Assay (Transwell Assay)
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Principle: Measures the ability of cells to move through a porous membrane (migration) or a membrane coated with an extracellular matrix protein like Matrigel (invasion).
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Protocol:
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Seed cancer cells in the upper chamber of a Transwell insert (with or without Matrigel coating) in a serum-free medium.
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Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
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Add different concentrations of this compound to the upper chamber.
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Incubate for 24-48 hours.
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Remove non-migrated/invaded cells from the top surface of the membrane.
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Fix and stain the cells that have moved to the bottom surface of the membrane with crystal violet.
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Count the stained cells under a microscope to quantify migration or invasion.
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Conclusion and Future Directions
This compound demonstrates significant potential as an anti-cancer agent, particularly in gastric cancer.[1] Its mechanism of action is multifaceted, involving the direct inhibition of the VEGFR-2 signaling pathway, which in turn suppresses the critical pro-survival PI3K/AKT and pro-proliferative MEK/ERK cascades.[1] This upstream inhibition translates into potent downstream effects, including G1 phase cell cycle arrest, induction of mitochondria-mediated apoptosis, and the suppression of metastatic behaviors.[1]
The data presented highlights a favorable therapeutic window, with greater cytotoxicity observed in cancer cells compared to normal cells.[1] For drug development professionals, this compound represents a promising natural product scaffold for the development of novel targeted therapies. Future research should focus on in vivo efficacy studies in various cancer models to validate these cellular mechanisms, as well as investigations into its pharmacokinetic and pharmacodynamic properties to assess its potential for clinical translation.
References
- 1. This compound Suppresses Gastric Cancer Growth and Metastasis by Blocking the VEGFR-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | Anticancer effects of licochalcones: A review of the mechanisms [frontiersin.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
In vitro antioxidant and anti-inflammatory effects of Licoflavone A
An In-Depth Technical Guide on the In Vitro Antioxidant and Anti-inflammatory Effects of Licoflavone A
Introduction
This compound, a flavonoid typically isolated from the roots of Glycyrrhiza species (licorice), has garnered significant interest within the scientific community for its potential therapeutic properties. As a member of the flavanone subclass of flavonoids, its chemical structure contributes to its diverse biological activities. This technical guide provides a comprehensive overview of the in vitro antioxidant and anti-inflammatory effects of this compound, with a focus on its mechanisms of action at the molecular level. The information presented is intended for researchers, scientists, and professionals in the field of drug development. The methodologies of key experiments are detailed, quantitative data is summarized, and the underlying signaling pathways are visualized to facilitate a deeper understanding of its therapeutic potential.
In Vitro Antioxidant Activity
This compound has demonstrated notable antioxidant properties in various assays.[1][2][3] Antioxidant activity is crucial for mitigating the detrimental effects of oxidative stress, a condition implicated in the pathogenesis of numerous inflammatory and chronic diseases. The primary mechanisms of antioxidant action for flavonoids like this compound involve direct scavenging of free radicals and chelation of metal ions.
Among compounds isolated from Glycyrrhiza glabra L. leaf extracts, this compound exhibited the most potent antioxidant activity in 2,2′-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays.[1][2][3]
Quantitative Antioxidant Data
While one study highlighted this compound as the most active single compound, specific IC50 values for the purified molecule were not provided.[3] However, the data for the extract rich in this compound is presented below. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the initial free radicals.[4]
| Assay | Test Substance | IC50 Value (µg/mL) |
| DPPH Radical Scavenging | G. glabra Leaf Extract C | 13.49 |
| ABTS Radical Scavenging | G. glabra Leaf Extract C | 6.76 |
Data sourced from a study where this compound was identified as a principal active component of the extract.[3]
In Vitro Anti-inflammatory Activity
This compound exerts significant anti-inflammatory effects by modulating key inflammatory mediators and pathways in cellular models. The most commonly used model to investigate these effects is the stimulation of murine macrophage cells (RAW 264.7) with lipopolysaccharide (LPS), an endotoxin that triggers a robust inflammatory response.[1][2][5]
This compound has been shown to significantly decrease the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.[1][2][5] This inhibition is dose-dependent and occurs without affecting cell viability at effective concentrations.[2][5] Furthermore, it markedly suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and prostaglandins (PGE2), respectively.[1][3][5][6]
The anti-inflammatory action of this compound also extends to the downregulation of pro-inflammatory cytokines. Studies have confirmed its ability to inhibit the expression and production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[3][5]
Quantitative Anti-inflammatory Data
| Parameter | Cell Line | Treatment | Concentration | % Inhibition / Effect |
| Nitrite (NO) Production | RAW 264.7 | This compound + LPS | 50 µM | Significant decrease (p < 0.001)[1][2][5] |
| iNOS Expression | RAW 264.7 | This compound + LPS | Not specified | Marked decrease (p < 0.001)[1][3][5] |
| COX-2 Expression | RAW 264.7 | This compound + LPS | Not specified | Marked decrease (p < 0.001)[1][3][5] |
| TNF-α Expression | RAW 264.7 | This compound + LPS | Not specified | Significant inhibition[3] |
| IL-6 Expression | RAW 264.7 | This compound + LPS | Not specified | Significant inhibition[3] |
| IL-1β Expression | RAW 264.7 | This compound + LPS | Not specified | Significant inhibition[3] |
Mechanism of Action: Modulation of Signaling Pathways
The anti-inflammatory effects of this compound are underpinned by its ability to interfere with critical intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][5] These pathways are central to the regulation of gene expression for pro-inflammatory mediators.[7]
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response.[8] In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[9] This unmasks a nuclear localization signal on NF-κB (typically the p65/p50 heterodimer), allowing it to translocate to the nucleus and initiate the transcription of target genes like iNOS, COX-2, and various cytokines.[9][10] this compound has been shown to inhibit this process by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the NF-κB p65 subunit.[5]
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
MAPK Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a critical role in transducing extracellular signals into cellular responses, including inflammation.[7] LPS stimulation activates upstream kinases that phosphorylate and thereby activate ERK, JNK, and p38. These activated MAPKs can, in turn, contribute to the activation of transcription factors like NF-κB and AP-1, further amplifying the inflammatory response. Research indicates that this compound treatment inhibits the LPS-induced phosphorylation of ERK1/2, JNK, and p38 MAPK, demonstrating its ability to disrupt this key pro-inflammatory signaling cascade.[5]
Caption: MAPK signaling pathway and the inhibitory action of this compound.
Detailed Experimental Protocols
The following sections provide generalized yet detailed methodologies for the key in vitro assays discussed in this guide.
General Experimental Workflow
Caption: General experimental workflow for in vitro anti-inflammatory assays.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
-
Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Keep the solution in the dark.
-
Sample Preparation : Prepare serial dilutions of this compound in methanol. A positive control (e.g., Ascorbic Acid or Trolox) should be prepared similarly.
-
Assay Procedure :
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of methanol to 100 µL of the sample dilution.
-
-
Incubation : Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement : Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculation : Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 The IC50 value is determined by plotting the scavenging percentage against the sample concentration.[11]
Cell Culture and LPS Stimulation
-
Cell Line : RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions : Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Procedure :
-
Seed cells in appropriate culture plates (e.g., 96-well for viability/NO assays, 6-well for protein/RNA extraction). Allow cells to adhere for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for the desired period (e.g., 24 hours for NO and cytokine production).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite, a stable breakdown product of NO, in the cell culture supernatant.
-
Sample Collection : After the incubation period, collect the cell culture supernatant.
-
Griess Reagent : The Griess reagent consists of two solutions: Solution A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Procedure :
-
In a 96-well plate, mix 50 µL of supernatant with 50 µL of Solution A. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Solution B and incubate for another 10 minutes.
-
-
Measurement : Measure the absorbance at 540 nm.
-
Quantification : Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Western Blot Analysis for NF-κB and MAPK Pathways
This technique is used to detect and quantify specific proteins and their phosphorylation status.
-
Cell Lysis : After treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Separate 20-40 µg of protein from each sample on a polyacrylamide gel via electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is used to quantify the relative protein expression levels, which are typically normalized to a loading control like β-actin.
Conclusion
This compound demonstrates significant potential as a dual antioxidant and anti-inflammatory agent. Its in vitro efficacy is characterized by potent free radical scavenging and the marked inhibition of key inflammatory mediators, including NO, PGE2, TNF-α, IL-6, and IL-1β.[1][3][5] The molecular basis for its anti-inflammatory action lies in the targeted suppression of the NF-κB and MAPK signaling pathways, preventing the nuclear translocation of NF-κB and inhibiting the phosphorylation of ERK, JNK, and p38.[5] These findings position this compound as a promising natural compound for further investigation and as a potential scaffold for the development of novel therapeutics aimed at managing inflammation-related diseases. Further in vivo studies are warranted to validate these in vitro findings and to assess the compound's broader pharmacological profile.
References
- 1. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amentoflavone inhibits the induction of nitric oxide synthase by inhibiting NF-kappaB activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suppression of NF-κB Activity: A Viral Immune Evasion Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Licoflavone A: A Potential Protein Tyrosine Phosphatase-1B Inhibitor for Metabolic Disease Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase-1B (PTP1B) has emerged as a critical negative regulator in the insulin and leptin signaling pathways. Its role in dephosphorylating key proteins such as the insulin receptor (IR) and insulin receptor substrate (IRS) makes it a significant therapeutic target for type 2 diabetes, obesity, and other metabolic disorders. Inhibition of PTP1B is a promising strategy to enhance insulin sensitivity and improve glucose homeostasis. Licoflavone A, a flavonoid isolated from the roots of Glycyrrhiza uralensis, has been identified as a potential inhibitor of PTP1B. This technical guide provides a comprehensive overview of this compound as a PTP1B inhibitor, detailing its inhibitory activity, the experimental protocols to assess its function, and the signaling pathways it modulates.
Data Presentation
The following tables summarize the quantitative data available for this compound's activity as a PTP1B inhibitor.
Table 1: In Vitro PTP1B Inhibition Data for this compound
| Compound | IC50 (µM) | Source Organism |
| This compound | 54.5 | Glycyrrhiza uralensis |
Experimental Protocols
Detailed methodologies for the key experiments cited in the study of PTP1B inhibitors are provided below. These protocols are standardized and can be adapted for the specific analysis of this compound.
In Vitro PTP1B Enzymatic Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) as substrate
-
Assay buffer: 50 mM HEPES (pH 7.0), 150 mM NaCl, 1 mM EDTA, 5 mM DTT
-
This compound (or other test compounds) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in DMSO.
-
In a 96-well plate, add 10 µL of the this compound dilution to each well. For the control wells, add 10 µL of DMSO.
-
Add 70 µL of the assay buffer to each well.
-
Add 10 µL of the recombinant PTP1B enzyme solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 3 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Kinetic Analysis of PTP1B Inhibition
This protocol determines the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki).
Materials:
-
Same as the in vitro PTP1B enzymatic inhibition assay.
Procedure:
-
Perform the PTP1B enzymatic assay with varying concentrations of both the substrate (pNPP) and the inhibitor (this compound).
-
Measure the initial reaction velocities (V) at each combination of substrate and inhibitor concentration.
-
Generate Lineweaver-Burk plots (1/V vs. 1/[S]) for each inhibitor concentration.
-
Competitive inhibition: The lines will intersect on the y-axis.
-
Non-competitive inhibition: The lines will intersect on the x-axis.
-
Uncompetitive inhibition: The lines will be parallel.
-
Mixed inhibition: The lines will intersect in the second or third quadrant.
-
-
Generate Dixon plots (1/V vs. [I]) for each substrate concentration to determine the Ki value. The Ki is the negative value of the x-coordinate at the intersection point of the lines.
Cell-Based Insulin Signaling Assay (HepG2 Cells)
This assay evaluates the effect of the inhibitor on the insulin signaling pathway in a cellular context.
Materials:
-
HepG2 (human liver cancer cell line) cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Serum-free DMEM
-
Insulin
-
This compound
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-p-Akt, anti-Akt, anti-p-IR, anti-IR)
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG) for glucose uptake assay
Procedure for Western Blotting:
-
Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free DMEM for 12-16 hours.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with insulin (e.g., 100 nM) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., Akt, IR).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the effect of this compound on protein phosphorylation.
Procedure for Glucose Uptake Assay:
-
Follow steps 1-4 of the Western blotting procedure.
-
Wash the cells with glucose-free Krebs-Ringer-HEPES (KRH) buffer.
-
Incubate the cells with 2-deoxy-D-[³H]glucose or 2-NBDG in KRH buffer for a short period (e.g., 10-30 minutes).
-
Stop the uptake by washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Normalize the glucose uptake to the total protein concentration.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: PTP1B's role in the insulin signaling pathway.
Caption: Workflow for in vitro PTP1B inhibition assay.
Caption: Logical flow of this compound's mechanism.
Conclusion
This compound presents a promising natural compound for the inhibition of PTP1B. The provided protocols offer a robust framework for the detailed characterization of its inhibitory kinetics and cellular effects. Further research to generate specific quantitative data for this compound is crucial to fully elucidate its potential as a therapeutic lead for metabolic diseases. The visualization of the signaling pathways and experimental workflows aims to provide clarity and facilitate a deeper understanding of the scientific rationale behind targeting PTP1B with inhibitors like this compound.
Unveiling the Therapeutic Potential of Licoflavone A: An Ethnopharmacological and Mechanistic Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Licoflavone A, a prenylated flavonoid predominantly isolated from the roots of Glycyrrhiza species (licorice), stands as a molecule of significant interest in the field of ethnopharmacology and modern drug discovery.[1] For millennia, licorice root has been a cornerstone of traditional medicine systems worldwide, including Traditional Chinese Medicine, Ayurveda, and Greco-Roman medicine, where it has been utilized to treat a wide array of ailments such as inflammatory conditions, respiratory and gastrointestinal disorders, and infections.[2][3][4][5][6][7][8][9] This historical use provides a rich ethnopharmacological context for the contemporary scientific investigation of its bioactive constituents, among which this compound has emerged as a promising therapeutic candidate. This technical guide provides an in-depth exploration of the ethnopharmacological relevance of this compound, its multifaceted pharmacological activities, and the underlying molecular mechanisms, with a focus on its anti-inflammatory, antioxidant, and anticancer properties.
Ethnopharmacological Relevance of Glycyrrhiza Species
The genus Glycyrrhiza, comprising over 30 species, has a long and storied history of medicinal use across diverse cultures.[3] Traditional applications of licorice root are well-documented for a variety of conditions:
-
Anti-inflammatory and Immunomodulatory: Used to treat arthritis, bronchitis, and other inflammatory diseases.[2][4][9]
-
Gastroprotective: Employed in the management of gastric ulcers and indigestion.[2][5]
-
Respiratory Support: A common remedy for coughs, sore throats, and asthma due to its expectorant and demulcent properties.[2][4][5]
-
Hepatoprotective: Utilized to support liver health and treat liver disorders.[3]
-
General Wellness: In Ayurveda, it is considered a rejuvenator and aphrodisiac.[2]
This broad spectrum of traditional uses has spurred scientific inquiry into the phytochemical constituents of licorice, leading to the identification of numerous bioactive compounds, including triterpene saponins like glycyrrhizin and a diverse array of flavonoids, with this compound being a key example.
Pharmacological Activities and Mechanisms of Action
This compound exhibits a range of pharmacological effects that substantiate the ethnopharmacological claims of its source. These activities are primarily attributed to its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and cancer progression.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases.[10] this compound has demonstrated potent anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways.
-
Inhibition of Pro-inflammatory Mediators: this compound has been shown to significantly decrease the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[11]
-
Modulation of NF-κB Signaling: The transcription factor NF-κB is a central regulator of inflammation.[10][12] this compound can inhibit the activation of the NF-κB pathway, thereby preventing the transcription of pro-inflammatory genes.[11]
-
MAPK Pathway Inhibition: The mitogen-activated protein kinase (MAPK) pathway is also crucial in the inflammatory response. This compound can suppress the phosphorylation of key MAPK proteins, further contributing to its anti-inflammatory effects.[11]
Antioxidant Activity
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in a multitude of pathological conditions. This compound acts as a potent antioxidant through multiple mechanisms.
-
Direct Radical Scavenging: The chemical structure of this compound allows it to directly scavenge free radicals.
-
Activation of the Nrf2/HO-1 Pathway: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[13][[“]][15][16][[“]] Upon activation, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[13][15][[“]]
Anticancer Activity
Emerging evidence highlights the potential of this compound as an anticancer agent, with demonstrated activity against various cancer cell lines.
-
Inhibition of Cancer Cell Proliferation: this compound has been shown to inhibit the proliferation of gastric cancer cells in a dose- and time-dependent manner.[18]
-
Induction of Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells through the modulation of pro- and anti-apoptotic proteins.
-
Cell Cycle Arrest: this compound can cause cell cycle arrest, preventing cancer cells from dividing and proliferating.
-
Anti-metastatic Effects: It has been found to suppress the migration and invasion of cancer cells, key processes in metastasis.
-
Targeting Angiogenesis: this compound can inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and survival, by blocking signaling pathways such as the VEGFR-2 pathway.[18]
Quantitative Data on Bioactivities
The following tables summarize the quantitative data on the pharmacological activities of this compound from various studies.
| Table 1: Anticancer Activity of this compound | |||
| Cell Line | Cancer Type | Assay | IC50 Value (µM) |
| SGC-7901 | Gastric Cancer | CCK8 | 36.33 ± 2.01 (24h) |
| MKN-45 | Gastric Cancer | CCK8 | 46.17 ± 2.51 (24h) |
| MGC-803 | Gastric Cancer | CCK8 | 41.53 ± 2.19 (24h) |
| SGC-7901 | Gastric Cancer | CCK8 | 29.14 ± 1.83 (48h) |
| MKN-45 | Gastric Cancer | CCK8 | 39.82 ± 2.13 (48h) |
| MGC-803 | Gastric Cancer | CCK8 | 34.19 ± 1.97 (48h) |
| SGC-7901 | Gastric Cancer | CCK8 | 21.48 ± 1.52 (72h) |
| MKN-45 | Gastric Cancer | CCK8 | 31.25 ± 1.89 (72h) |
| MGC-803 | Gastric Cancer | CCK8 | 27.86 ± 1.76 (72h) |
Data extracted from in vitro studies on human gastric cancer cell lines.[18]
| Table 2: Anti-inflammatory and Antioxidant Activities of this compound | ||
| Activity | Assay | Result |
| Anti-inflammatory | Nitrite level in LPS-stimulated RAW 264.7 cells | Significant decrease at 50 µM |
| Antioxidant | DPPH radical scavenging | Potent activity |
| Antioxidant | ABTS radical scavenging | Potent activity |
Qualitative and semi-quantitative data from in vitro assays.[11]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound.
Cell Viability and Cytotoxicity Assay (MTT/CCK8)
This assay is fundamental for assessing the effect of a compound on cell proliferation and viability.[19][20]
-
Principle: Tetrazolium salts (like MTT or the WST-8 in CCK8 kits) are reduced by metabolically active cells to form a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Cancer cells (e.g., SGC-7901, MKN-45, MGC-803) and a control cell line (e.g., GES-1) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[18]
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 6.25, 12.5, 25, 50, 100 µM) for different time points (e.g., 24, 48, 72 hours).[18]
-
Reagent Addition: After the incubation period, the MTT or CCK8 reagent is added to each well.[18]
-
Incubation: The plates are incubated for a specified time (e.g., 1.5-4 hours) to allow for formazan formation.[18]
-
Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK8).[18]
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
-
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase enzyme.[19]
-
Principle: The assay measures the amount of ATP remaining after a kinase reaction. The kinase activity is inversely proportional to the luminescent signal.
-
Methodology (Example: VEGFR-2 Kinase Assay): [18]
-
Assay Setup: The assay is performed in a 384-well plate. Kinase assay buffer is added to the wells.
-
Compound Addition: this compound is added at various concentrations.
-
Kinase Reaction: The VEGFR-2 kinase and its substrate are added to initiate the reaction.
-
ATP Detection: An ADP-Glo™ Kinase Assay kit is used. The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert the newly synthesized ADP to ATP and generate a luminescent signal.
-
Measurement: The luminescent signal is measured using a plate reader.
-
Data Analysis: The IC50 value is determined as the concentration of this compound that causes 50% inhibition of the kinase activity.[18]
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, providing insights into the modulation of signaling pathways.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Methodology:
-
Protein Extraction: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using an assay like the BCA assay.
-
Gel Electrophoresis: Equal amounts of protein are loaded onto an SDS-PAGE gel and separated based on molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p-ERK, p-p38, Nrf2), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system.
-
Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
References
- 1. Anti-Proliferative and Pro-Apoptotic Effects of Licochalcone A through ROS-Mediated Cell Cycle Arrest and Apoptosis in Human Bladder Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glycyrrhiza glabra (Licorice): A Comprehensive Review on Its Phytochemistry, Biological Activities, Clinical Evidence and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABC Herbalgram Website [herbalgram.org]
- 5. Liquorice (Glycyrrhiza glabra): A phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glycyrrhiza uralensis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Phytochemical Constituents and Pharmacological Effects of Licorice: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fight Inflammation by Inhibiting NF-KB - Life Extension [lifeextension.com]
- 11. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. consensus.app [consensus.app]
- 18. This compound Suppresses Gastric Cancer Growth and Metastasis by Blocking the VEGFR-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In search of new anticancer drugs: Data for cytotoxic activities of green synthesized silver nanoparticles from ethanolic extracts of fruits and leaves of Annona muricata and 5-Fluorouracil against HeLa, PC3 and PNT1A cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Licoflavone A Extraction and Purification from Licorice Root
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the extraction and purification of Licoflavone A, a bioactive flavonoid from licorice root (Glycyrrhiza species). The protocols are based on established scientific literature and are intended to guide researchers in obtaining high-purity this compound for further study and development.
Overview of Extraction and Purification Strategies
The isolation of this compound from licorice root involves a multi-step process beginning with the extraction of a crude flavonoid mixture, followed by sequential purification techniques to isolate the target compound. The choice of solvent and chromatographic method is critical for achieving high yield and purity.
Extraction Methods
Solvent extraction is the primary method for obtaining crude flavonoid extracts from dried and pulverized licorice root. Organic solvents like ethanol or methanol, sometimes in combination with water, are effective for this purpose[1][2]. Techniques can range from simple maceration or percolation to more efficient methods like reflux or ultrasonic-assisted extraction[1][3].
Purification Methods
Following initial extraction and concentration, a crude extract is obtained. This mixture contains numerous compounds, requiring further purification. Common strategies include:
-
Membrane Filtration: Ultrafiltration can be employed as an initial purification step to separate flavonoids from higher molecular weight substances[1].
-
Column Chromatography: This is the most crucial step for isolating specific flavonoids. Polyamide and silica gel are common stationary phases, with elution performed using a gradient of solvents like chloroform and methanol[1][4].
-
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid chromatography technique that has proven effective for purifying flavonoids from licorice with high recovery and purity[5][6].
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the extraction and purification of flavonoids from licorice. Note that some data pertains to total flavonoids or closely related compounds due to their prevalence in the literature.
Table 1: Comparison of Extraction Methods for Licorice Flavonoids
| Method | Raw Material & Solvent | Key Parameters | Yield | Source |
| Reflux Extraction | 100 kg dried, crushed licorice root in 1000 kg ethanol | 5-12 hours reflux | 3.5 kg crude licoflavone | [1] |
| Solvent Extraction | 1.0 g licorice in 50 mL ethanol/water (30:70, v/v) | 60 min dipping time at 50°C | 0.92 mg/g glabridin (related flavonoid) | [2] |
| Soxhlet Extraction | Glycyrrhiza glabra with methanol | Not specified | 21.31 ± 0.64 wt.% total extract | [7] |
| Ultrasonic Extraction | Dried licorice leaves with 96% ethanol | 1.5 hours at 50°C, 40 kHz | 5.21 g extract from 10 g leaves | [3] |
Table 2: Comparison of Purification Methods for Licorice Flavonoids
| Method | Starting Material | Column/Solvent System | Purity & Yield | Source |
| Polyamide Column Chromatography | 5 g crude licoflavone | Elution with chloroform-methanol (94:4 to 80:20) | 1.56 g of various active licoflavones | [1] |
| Silica Gel Column Chromatography | 5 g crude licoflavone | 150 g silica gel; elution with chloroform-methanol (99:1 to 90:10) | Not specified | [1] |
| High-Speed Counter-Current Chromatography (HSCCC) | 70 mg crude extract from G. inflata | n-hexane-chloroform-methanol-water (1.5:6:3:2, v/v) | Licochalcone A: 99.1% purity, 11.4% w/w yield | [5][6] |
| Membrane Filtration (Ultrafiltration) | Ethanol extract | 1000-15000 molecular weight membrane | Produces crude licoflavone for further purification | [1] |
Experimental Workflows & Signaling Pathways
Diagrams of Methodologies and Biological Activity
The following diagrams illustrate the general workflow for this compound isolation and the key signaling pathways it modulates.
Caption: General workflow for this compound extraction and purification.
This compound has demonstrated significant anti-cancer activity, notably by targeting the VEGFR-2 signaling pathway. This action leads to the downstream inhibition of critical pathways for cancer cell survival and proliferation.[8]
References
- 1. CN1477104A - Extraction and purification method of licoflavone - Google Patents [patents.google.com]
- 2. Extraction of Glycyrrhizic Acid and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and purification of inflacoumarin A and licochalcone A from licorice by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Study of the Chemical Composition and Biologically Active Properties of Glycyrrhiza glabra Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Suppresses Gastric Cancer Growth and Metastasis by Blocking the VEGFR-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC and Mass Spectrometry Analysis of Licoflavone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Licoflavone A is a prenylated flavonoid predominantly found in the roots of Glycyrrhiza species, commonly known as licorice.[1] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities. Notably, research has indicated its potential in cancer therapy, where it has been shown to suppress gastric cancer growth and metastasis by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway. The accurate identification and quantification of this compound in various matrices, including plant extracts and biological samples, are crucial for ongoing research and development.
This application note provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). The methodologies described herein are intended to offer a robust framework for researchers engaged in the qualitative and quantitative assessment of this promising natural compound.
Experimental Protocols
Sample Preparation: Extraction of this compound from Glycyrrhiza Root
This protocol outlines the solvent extraction of this compound from dried licorice root.
-
Grinding: Dry the licorice root material and grind it into a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Filtration: After extraction, filter the mixture to separate the solid plant material from the liquid extract. A microporous membrane can be used for effective filtration.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the extraction solvent.
-
Reconstitution: Reconstitute the dried extract in a known volume of methanol or a solvent compatible with the HPLC mobile phase for subsequent analysis.[3]
HPLC-MS/MS Analysis
The following protocol is for the separation, identification, and quantification of this compound using a reversed-phase HPLC system coupled to a tandem mass spectrometer.
a. High-Performance Liquid Chromatography (HPLC)
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 280 nm and Mass Spectrometer |
b. Mass Spectrometry (MS)
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
Data Presentation
The following tables summarize the expected quantitative data for the HPLC-MS/MS analysis of this compound.
Table 1: HPLC Retention Data
| Compound | Expected Retention Time (min) |
| This compound | 15 - 20 |
Note: The exact retention time may vary depending on the specific HPLC system, column, and mobile phase conditions.
Table 2: Mass Spectrometry Data for this compound
| Compound | Precursor Ion ([M+H]+) m/z | Product Ion m/z | Collision Energy (eV) |
| This compound | 323.1 | 267.1 | 20 |
| 153.0 | 35 |
Note: The precursor ion corresponds to the protonated molecule of this compound (C20H18O4, exact mass: 322.12). The product ions are characteristic fragments used for identification and quantification in MRM mode.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and analysis of this compound.
VEGFR-2 Signaling Pathway Inhibition by this compound
References
Application Notes and Protocols: Western Blot Analysis of PI3K/AKT Pathway Modulation by Licoflavone A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the modulatory effects of Licoflavone A on the Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers. This compound, a flavonoid isolated from the roots of Glycyrrhiza uralensis (licorice), has demonstrated potential as an anticancer agent through its interaction with this pathway.
Data Presentation
Table 1: Representative Quantitative Analysis of PI3K/AKT Pathway Protein Expression Following Treatment with a PI3K/AKT Pathway-Inhibiting Flavonoid (Fisetin)
| Treatment Group | Concentration (µM) | % Inhibition of p85 (PI3K regulatory subunit) Expression | % Inhibition of p110 (PI3K catalytic subunit) Expression | p-AKT (Ser473)/Total AKT Ratio (Fold Change) |
| Control | 0 | 0% | 0% | 1.0 |
| Fisetin | 5 | 39% | 28% | Data not available |
| Fisetin | 10 | Data not available | Data not available | Data not available |
| Fisetin | 20 | 94% | 92% | Data not available |
Data is adapted from a study on the effect of Fisetin on the PI3K/AKT pathway in non-small cell lung cancer cells[1]. The ratio of phosphorylated AKT to total AKT is a common method for quantifying the activation state of AKT[2][3].
Signaling Pathway and Experimental Workflow
To visualize the targeted signaling pathway and the experimental process, the following diagrams are provided.
Caption: PI3K/AKT Signaling Pathway and the inhibitory effect of this compound.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
The following protocols provide a detailed methodology for investigating the effects of this compound on the PI3K/AKT pathway.
Protocol 1: Cell Culture and Treatment with this compound
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Cell Seeding: Seed the cancer cell line of interest (e.g., MCF-7, PC-3, A549) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in cell culture media to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Once cells reach the desired confluency, replace the old media with fresh media containing the various concentrations of this compound. Include a vehicle control group treated with media containing the same concentration of DMSO as the highest this compound concentration.
-
Incubation: Incubate the treated cells for a predetermined time period (e.g., 24, 48, or 72 hours) based on previous cytotoxicity assays or time-course experiments.
Protocol 2: Protein Extraction and Quantification
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Use the results to normalize the protein loading in the subsequent Western blot analysis.
-
Protocol 3: Western Blot Analysis
-
Sample Preparation:
-
Mix a calculated volume of protein lysate (e.g., 20-40 µg of total protein) with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a 10% or 12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation and estimate molecular weights.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for the proteins of interest overnight at 4°C with gentle agitation. The following primary antibodies are recommended for this pathway analysis:
-
Rabbit anti-p-PI3K
-
Rabbit anti-PI3K
-
Rabbit anti-p-AKT (Ser473)
-
Rabbit anti-AKT
-
Rabbit anti-Bax
-
Mouse anti-Bcl-2
-
Rabbit anti-Cleaved Caspase-3
-
Mouse anti-β-actin (as a loading control)
-
-
Dilute the antibodies in the blocking buffer according to the manufacturer's recommendations.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the intensity of the loading control (β-actin).
-
For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein to determine the extent of activation.
-
Present the data as fold changes relative to the control group.
-
References
Application of Licoflavone A in Anti-Angiogenesis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Licoflavone A, a flavonoid derived from the root of the Glycyrrhiza species (licorice), has emerged as a subject of interest in oncological research. Studies have demonstrated its potential to suppress cancer growth and metastasis by targeting key signaling pathways involved in angiogenesis, the formation of new blood vessels.[1] Angiogenesis is a critical process for tumor development, providing the necessary nutrients and oxygen for tumor expansion. Therefore, inhibiting angiogenesis is a key strategy in cancer therapy.
This compound exhibits its anti-angiogenic potential primarily by targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1] The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival. This compound has been shown to block this interaction, thereby inhibiting the downstream PI3K/AKT and MEK/ERK signaling pathways.[1] This disruption of the VEGF/VEGFR-2 axis makes this compound a promising candidate for further investigation as an anti-angiogenic agent.
These application notes provide an overview of the mechanism of action of this compound and detailed protocols for key experiments to assess its anti-angiogenic effects. The provided methodologies for cell viability, tube formation, and western blot analysis are foundational for researchers investigating the therapeutic potential of this compound.
Data Presentation
Quantitative Data on this compound
The following table summarizes the reported IC50 values of this compound on various human gastric cancer cell lines and a normal gastric epithelial cell line. This data indicates a degree of selectivity for cancer cells.
| Cell Line | Cell Type | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| SGC-7901 | Gastric Cancer | 104.2 ± 3.5 | 75.3 ± 2.8 | 50.1 ± 2.1 |
| MKN-45 | Gastric Cancer | 98.5 ± 3.1 | 70.2 ± 2.5 | 45.3 ± 1.8 |
| MGC-803 | Gastric Cancer | 110.7 ± 3.8 | 82.1 ± 3.0 | 55.6 ± 2.3 |
| GES-1 | Normal Gastric Epithelium | >200 | 150.3 ± 4.2 | 101.2 ± 3.6 |
Data from a study on the effects of this compound on gastric cancer cells.[1]
Mandatory Visualizations
Caption: this compound inhibits the VEGF-A/VEGFR-2 signaling pathway.
References
Troubleshooting & Optimization
Optimizing Licoflavone A Concentration for Cell-Based Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Licoflavone A in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general starting concentration range for this compound in cell-based assays?
A1: Based on published data, a good starting point for this compound concentration is between 1 µM and 100 µM. The optimal concentration will vary depending on the cell line and the specific assay being performed. For initial cytotoxicity screening, a broader range (e.g., 0.1 µM to 200 µM) is recommended to determine the half-maximal inhibitory concentration (IC50).
Q2: How should I prepare a stock solution of this compound?
A2: this compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM to 50 mM) in cell culture-grade DMSO. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q3: I am observing precipitation of this compound in my cell culture medium. What can I do?
A3: Precipitation of hydrophobic compounds like this compound in aqueous culture medium is a common issue. Here are a few troubleshooting steps:
-
Pre-warm the medium: Before adding the this compound stock solution, ensure your cell culture medium is at 37°C.
-
Vortex during dilution: When diluting the DMSO stock into the medium, vortex the medium gently to ensure rapid and even dispersion.
-
Use a carrier protein: For serum-free conditions, adding a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1-0.5%) can help to increase the solubility of hydrophobic compounds.
-
Test different serum concentrations: If your experiment allows, increasing the serum concentration in the medium can also enhance solubility.
-
Prepare fresh dilutions: Always prepare fresh working dilutions of this compound from your frozen stock for each experiment.
Q4: Can this compound interfere with the MTT assay?
A4: Yes, like other flavonoids, this compound has the potential to directly reduce the MTT reagent to formazan, leading to falsely elevated cell viability readings.[1][2][3] It is crucial to include a "no-cell" control where this compound is added to the culture medium with the MTT reagent but without cells. This will allow you to quantify any direct reduction of MTT by the compound and correct your experimental values accordingly.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
-
Possible Cause: Inconsistent dissolution of this compound.
-
Solution: Ensure complete dissolution of the DMSO stock before further dilution. When preparing working concentrations, add the stock solution to the medium and vortex immediately. Visually inspect for any signs of precipitation before adding to the cells.
-
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.
-
-
Possible Cause: Edge effects in the multi-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium to maintain humidity.
-
Issue 2: No or Weak Effect of this compound on Target Signaling Pathway (MAPK/NF-κB)
-
Possible Cause: Sub-optimal concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for modulating the target pathway without causing excessive cytotoxicity. A concentration range from 1 µM to 50 µM is a reasonable starting point for signaling studies.
-
-
Possible Cause: Inappropriate time point for analysis.
-
Solution: Signaling pathway activation is often transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) after this compound treatment to identify the peak of activation or inhibition of your target proteins.
-
-
Possible Cause: Poor antibody quality for Western blotting.
-
Solution: Use validated antibodies specific for the phosphorylated and total forms of your target proteins. Always include positive and negative controls to ensure antibody specificity and sensitivity.
-
Data Presentation
Table 1: Cytotoxicity of this compound (IC50 values) in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 72h | Citation |
| SGC-7901 | Gastric Cancer | 29.87 ± 1.21 | [4] |
| MKN-45 | Gastric Cancer | 34.12 ± 1.53 | [4] |
| MGC-803 | Gastric Cancer | 41.23 ± 1.87 | [4] |
| GES-1 | Normal Gastric Epithelial | 87.54 ± 2.34 | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted for testing the cytotoxicity of this compound, considering its potential to interfere with the MTT reagent.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Include a "no-cell" control for each this compound concentration to test for direct MTT reduction.
-
Remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (including the "no-cell" control wells) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well.
-
Pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the "no-cell" control from the corresponding experimental wells.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
Protocol 2: Analysis of MAPK and NF-κB Pathway Activation by Western Blot
Materials:
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., phospho-p38, total-p38, phospho-ERK1/2, total-ERK1/2, phospho-JNK, total-JNK, phospho-p65, total-p65, phospho-IκBα, total-IκBα, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle control for the predetermined optimal time.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Mandatory Visualizations
Figure 1: Experimental workflow for optimizing this compound concentration.
Figure 2: this compound's effect on the MAPK signaling pathway.
Figure 3: Potential modulation of the NF-κB pathway by this compound.
References
- 1. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Stability of Licoflavone A in different solvents and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Licoflavone A in various solvents and under different storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Solvent Selection and Stock Solution Stability
-
Q: What is the recommended solvent for preparing this compound stock solutions?
-
A: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of this compound due to its good solubilizing properties for flavonoids. For cell-based assays, it is crucial to keep the final DMSO concentration low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Ethanol and methanol are also viable options, particularly for applications where DMSO is not suitable. Acetonitrile is primarily used as a mobile phase component in chromatographic analysis rather than for long-term stock solution storage.
-
-
Q: How stable is this compound in common organic solvents?
-
A: While specific quantitative data for this compound is limited, studies on structurally similar prenylated flavonoids suggest that stability in organic solvents is influenced by storage conditions. For optimal stability, stock solutions in DMSO, ethanol, and methanol should be stored at -20°C or -80°C and protected from light. Under these conditions, solutions are generally stable for several months. Repeated freeze-thaw cycles should be avoided by aliquoting stock solutions.
-
-
Troubleshooting: Precipitation is observed in my this compound stock solution upon storage at low temperatures. What should I do?
-
A: Precipitation can occur if the compound's solubility limit is exceeded at lower temperatures.
-
Gentle Warming: Warm the vial to room temperature or briefly in a 37°C water bath with gentle vortexing to redissolve the precipitate.
-
Lower Concentration: Prepare a new stock solution at a lower concentration.
-
Solvent System: For certain applications, a co-solvent system (e.g., DMSO/ethanol mixture) might improve solubility at low temperatures. However, compatibility with your experimental system must be verified.
-
-
2. Storage of Solid Compound and Solutions
-
Q: What are the ideal storage conditions for solid this compound?
-
A: Solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. The presence of a prenyl group can make the compound more susceptible to oxidation over time, making proper storage crucial for maintaining its integrity.
-
-
Q: How does light exposure affect the stability of this compound?
-
A: Flavonoids, in general, are susceptible to photodegradation.[1][2][3][4][5] Exposure to UV or even ambient light can lead to the formation of degradation products, altering the compound's purity and activity. Always store both solid this compound and its solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
-
Q: What is the impact of pH on the stability of this compound solutions?
-
A: Flavonoids are generally more stable in acidic to neutral conditions and can degrade in alkaline environments. While specific data for this compound is not available, it is advisable to maintain the pH of aqueous solutions below 7.5 to minimize potential degradation.
-
3. Data Summary: General Stability Recommendations for this compound
| Parameter | Solid Compound | In DMSO | In Ethanol/Methanol | In Acetonitrile | Aqueous Solutions |
| Temperature | -20°C | -20°C or -80°C | -20°C or -80°C | Short-term at RT | 4°C (short-term) |
| Light | Protect from light | Protect from light | Protect from light | Protect from light | Protect from light |
| pH | N/A | N/A | N/A | N/A | Acidic to Neutral (pH < 7.5) |
| Notes | Store in a desiccator | Aliquot to avoid freeze-thaw | Aliquot to avoid freeze-thaw | Not for long-term storage | Prone to degradation |
Experimental Protocols
Protocol: Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the stability of this compound under various conditions.
1. Preparation of Stock and Working Solutions:
- Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol or DMSO.
- From the stock solution, prepare working solutions at a final concentration of 50 µg/mL in the desired solvent (e.g., DMSO, ethanol, methanol, acetonitrile, or aqueous buffers of different pH).
2. Stress Conditions (Forced Degradation):
- Acidic/Basic Hydrolysis: Incubate working solutions with 0.1 M HCl or 0.1 M NaOH at room temperature for defined time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.
- Oxidative Degradation: Treat the working solution with 3% hydrogen peroxide at room temperature for various durations.
- Thermal Degradation: Store working solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C) and collect samples at different time intervals.
- Photostability: Expose working solutions to a light source (e.g., UV lamp at 254 nm and 366 nm) and take samples at regular intervals. A control sample should be kept in the dark.
3. HPLC Analysis:
- HPLC System: A standard HPLC system with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
- Gradient Program:
- 0-25 min: 10% to 35% B
- 25-30 min: 35% to 90% B
- 30-35 min: 90% B (isocratic)
- 35-40 min: 90% to 10% B
- 40-45 min: 10% B (isocratic)
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Diode array detection (DAD) is recommended to monitor for the appearance of degradation products. A primary wavelength of around 280 nm or 340 nm is typically suitable for flavonoids.
- Injection Volume: 20 µL
4. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
- Monitor the chromatograms for the appearance of new peaks, which indicate degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Basic troubleshooting logic for HPLC analysis of flavonoids.
References
Technical Support Center: Synthesis of Licoflavone A Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Licoflavone A and its analogs. The information addresses common challenges encountered during synthesis, from core flavone formation to purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Flavone Core Synthesis
Question: I am getting a low yield during the oxidative cyclization of my 2'-hydroxychalcone precursor to the flavone core. What are the common causes and solutions?
Answer: Low yields in the oxidative cyclization of 2'-hydroxychalcones are a frequent challenge. The outcome of this reaction is highly dependent on the chosen conditions and the substrate itself.[1]
-
Side Product Formation: The primary issue is often the formation of competing products like aurones, flavanones, or flavonols.[1] The choice of oxidizing agent is critical for selectivity. For instance, while Hg(OAc)₂ tends to favor aurone formation, I₂-mediated reactions are most commonly used and reliable for synthesizing flavones.[2]
-
Reaction Conditions:
-
Reagent Choice: Using a system like I₂ in DMSO is a classic and effective methodology for flavone synthesis.[3] Alternative greener methods include using NH₄I in a solvent-free environment.[3]
-
Isomerization: 2'-hydroxychalcones can first isomerize to the corresponding flavanone, which is then oxidized to the flavone.[2] If the oxidation step is slow, you may isolate the flavanone intermediate. Consider a two-step approach where you first catalyze the isomerization to the flavanone and then perform the oxidation.
-
Catalyst: For certain substrates, acid-catalyzed cyclization of 1,3-diketone intermediates can be effective.[4][5] Using a heteropoly acid (HPA) catalyst has been shown to drive the reaction forward efficiently.[4][5]
-
Troubleshooting Steps:
-
Verify Precursor Purity: Ensure your 2'-hydroxychalcone is pure, as impurities can interfere with the cyclization.
-
Optimize Oxidizing Agent: If aurone formation is a major issue, switch to an I₂-based system (e.g., I₂/DMSO).
-
Monitor the Reaction: Use TLC or LC-MS to track the consumption of starting material and the formation of intermediates (like flavanones) and side products.
-
Consider a Two-Step Process: Isolate the flavanone intermediate first, then optimize its oxidation to the flavone.
Management of Hydroxyl Protecting Groups
Question: What are the best practices for selecting and using protecting groups for the hydroxyl functions on the A and B rings during synthesis?
Answer: Protecting groups are essential in multi-step flavonoid synthesis to prevent unwanted side reactions.[6][7] The ideal protecting group is easy to install, stable under various reaction conditions, and can be removed selectively in high yield without affecting other parts of the molecule.[8]
-
Common Choices for Phenols:
-
Methyl Ethers (Me): While robust, their removal requires harsh conditions (e.g., BBr₃) which can be incompatible with sensitive functional groups. However, methylation can also be a desirable final modification, as it often improves metabolic stability and cell membrane transport.[9][10]
-
Benzyl Ethers (Bn): A versatile choice, stable to a wide range of conditions but easily removed by catalytic hydrogenation (e.g., H₂/Pd/C), which typically does not affect the flavone core.
-
Silyl Ethers (e.g., TMS, TIPS): These are easily introduced and removed under mild conditions, but their stability can be limited, especially towards acidic or basic conditions.
-
Acetals (e.g., MOM, SEM): These are generally stable but require specific, often acidic, conditions for removal.[7]
-
-
Orthogonal Strategy: If you need to differentiate between multiple hydroxyl groups (e.g., protecting the 7-OH while reacting at the 4'-OH), an orthogonal protection strategy is critical.[6][7] For example, you could use a base-labile group for one position and an acid-labile or hydrogenation-labile group for another.[7] This allows for the selective deprotection and functionalization of specific positions.
Challenges in O-Methylation and Demethylation
Question: I am attempting a selective O-methylation, but I'm getting a mixture of products. Conversely, my final demethylation step is causing product degradation. How can I improve these steps?
Answer: Methylation and demethylation are key steps in the synthesis of many this compound analogs.
-
For O-Methylation:
-
Reagent Choice: Traditional reagents like dimethyl sulfate (DMS) and methyl iodide are effective but highly toxic.[11] A greener and safer alternative is dimethyl carbonate (DMC), which can act as both the solvent and methylating agent.[11][12]
-
Selectivity: The reactivity of different hydroxyl groups on the flavone scaffold varies. Achieving selective methylation often requires careful control of stoichiometry and reaction conditions. Using a base like DBU with DMC can promote methylation under milder conditions (e.g., 90 °C).[11][12] The reaction time can vary significantly depending on the position of the hydroxyl group (e.g., 7-OH is often more reactive than 5-OH).[12]
-
-
For Demethylation:
-
Reagent Sensitivity: The use of strong Lewis acids like BBr₃ is common but can lead to the degradation of the flavonoid skeleton or cleavage of other sensitive groups if not carefully controlled. The reaction should be performed at low temperatures (e.g., 0 °C to -78 °C) and quenched carefully.
-
Alternative Reagents: Depending on the substrate, other reagents like HBr or strong reducing agents (sodium in liquid ammonia) can be used, but their compatibility must be assessed.[7]
-
Purification of Final Analogs
Question: The purification of my final this compound analog is proving difficult due to closely-related impurities. What purification strategies are most effective?
Answer: Purification is a critical final step. Flavonoids and their precursors often have similar polarities, making separation challenging.
-
Column Chromatography: This is the most common method.
-
Silica Gel: Standard choice for many organic compounds. A solvent system of hexane/ethyl acetate or dichloromethane/methanol is a good starting point.[13]
-
Polyamide: Particularly useful for separating phenolic compounds like flavonoids. Elution is typically performed with chloroform/methanol gradients.[14]
-
-
High-Speed Counter-Current Chromatography (HSCCC): This is a highly effective liquid-liquid partition chromatography technique for separating natural products and their analogs.[15] It avoids solid adsorbents, minimizing irreversible adsorption and degradation of the sample. A common two-phase solvent system for related compounds is n-hexane-chloroform-methanol-water.[15][16] HSCCC can yield products with very high purity (>99%).[15]
Quantitative Data Summary
The following table summarizes representative yields and purities for key steps in the synthesis and purification of flavonoid compounds related to this compound. Note that actual results will vary based on the specific analog and reaction conditions.
| Step / Method | Substrate/Product Example | Typical Yield | Purity Achieved | Reference(s) |
| Synthesis | ||||
| Carbonylation/Dearomatization | C2-phenyl-substituted indoles | 23% - 86% | N/A | [17] |
| Final Elimination/Substitution | Synthesis of Lineaflavone A/D | 1.67% - 2.50% | >98% (NMR) | [18] |
| Purification | ||||
| HSCCC Purification | Licochalcone A from crude extract | 11.4% (w/w) | 99.1% | [15][16] |
| HSCCC Purification | Inflacoumarin A from crude extract | 8.6% (w/w) | 99.6% | [15][16] |
Key Experimental Protocols
Protocol 1: Flavone Synthesis via Baker-Venkataraman Rearrangement
This protocol describes the formation of a 1,3-diketone intermediate from a 2'-hydroxyacetophenone derivative, followed by acid-catalyzed cyclization to the flavone core.[3]
-
Step A: Synthesis of O-benzoyloxyacetophenone:
-
To a solution of a substituted 2'-hydroxyacetophenone (1.0 eq) in pyridine (5-10 volumes), add benzoyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates completion.
-
Pour the reaction mixture into cold 2M HCl and extract with ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ solution, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography.
-
-
Step B: Baker-Venkataraman Rearrangement to form 1,3-Diketone:
-
Dissolve the O-benzoyloxyacetophenone (1.0 eq) in pyridine.
-
Add powdered KOH (3.0 eq) portion-wise while stirring. The mixture will typically turn into a thick yellow paste.
-
Stir at room temperature for 3-5 hours. Monitor by TLC for the disappearance of the starting material.
-
Acidify the reaction mixture with cold 2M HCl. The yellow solid diketone will precipitate.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
-
Step C: Acid-Catalyzed Cyclization to Flavone:
-
Reflux a mixture of the 1,3-diketone (1.0 eq) in glacial acetic acid containing a catalytic amount of concentrated H₂SO₄ (2-3 drops) for 1-2 hours.[4]
-
Monitor the reaction by TLC.
-
After cooling, pour the mixture into ice water. The flavone product will precipitate.
-
Filter the solid, wash with water until neutral, and dry. Purify by recrystallization from ethanol or by column chromatography.
-
Protocol 2: O-Methylation using Dimethyl Carbonate (DMC)
This protocol provides a safer alternative to traditional methylation agents.[12]
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the hydroxyflavone analog (1.0 eq) in dimethyl carbonate (DMC), which acts as both solvent and reagent.
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 to 1.2 eq per hydroxyl group to be methylated).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approx. 90 °C).
-
Stir for 12-48 hours. The reaction time depends on the position of the hydroxyl group.[12] Monitor progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with 1M HCl to remove DBU.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting methylated flavone by silica gel column chromatography.
-
Visualizations
References
- 1. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. researchgate.net [researchgate.net]
- 6. Protective Groups [organic-chemistry.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. CN1477104A - Extraction and purification method of licoflavone - Google Patents [patents.google.com]
- 15. Isolation and purification of inflacoumarin A and licochalcone A from licorice by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A divergent intermediate strategy yields biologically diverse pseudo-natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Total Synthesis of Lineaflavones A, C, D, and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Licoflavone A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Licoflavone A in experimental settings.
Troubleshooting Guides
Problem: I'm observing a cellular phenotype that doesn't seem to be mediated by VEGFR-2 inhibition. How can I determine if this is an off-target effect of this compound?
Solution:
-
Validate On-Target Engagement: First, confirm that this compound is engaging its primary target, VEGFR-2, in your experimental system at the concentrations used.
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Western Blot: Check for a decrease in the phosphorylation of VEGFR-2 and its downstream effectors (e.g., PLCγ, ERK, Akt) in response to this compound treatment.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to VEGFR-2 in a cellular context by measuring changes in the thermal stability of the protein. An increase in the melting temperature of VEGFR-2 in the presence of this compound indicates target engagement.
-
-
Employ Structurally Unrelated Inhibitors: Use a structurally different, well-characterized VEGFR-2 inhibitor. If this second inhibitor recapitulates the on-target effects but not the anomalous phenotype, it strongly suggests the latter is an off-target effect of this compound.
-
Rescue Experiments: If you are studying a loss-of-function phenotype, attempt to rescue it by expressing a constitutively active form of a downstream effector of VEGFR-2. If the phenotype is not rescued, it may be independent of the VEGFR-2 pathway.
-
Kinome-wide Profiling: To identify potential off-target kinases, consider submitting this compound for a kinase selectivity profiling service. These services test the compound against a large panel of kinases to identify other potential targets.
Problem: My in vitro kinase assay results with this compound are not correlating with my cell-based assay results.
Solution:
-
Consider Cell Permeability and Metabolism: this compound may have poor cell permeability or be rapidly metabolized within the cell, leading to a lower effective intracellular concentration compared to the in vitro assay.
-
Control Compounds: Use control compounds with known cell permeability in your assays.
-
LC-MS/MS Analysis: If possible, use liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the intracellular concentration of this compound.
-
-
Assess for Pan-Assay Interference Compounds (PAINS) Behavior: Flavonoids, the chemical class of this compound, are known to sometimes act as PAINS. These compounds can interfere with assay readouts through non-specific mechanisms.
-
Vary Assay Conditions: Test this compound in different assay formats (e.g., fluorescence vs. luminescence-based readouts) to see if the results are consistent.
-
Include Detergents: In some in vitro assays, the inclusion of a non-ionic detergent like Triton X-100 can help to disrupt compound aggregation, a common characteristic of PAINS.
-
-
Confirm On-Target Engagement in Cells: As mentioned previously, use techniques like Western blotting for downstream signaling or CETSA to confirm that this compound is engaging VEGFR-2 in your cellular model.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target potency of this compound?
A1: The following table summarizes the reported binding affinity and inhibitory concentration of this compound against its primary target, VEGFR-2.
| Parameter | Value | Target | Method | Reference |
| Binding Affinity (Kd) | 142.38 nM | VEGFR-2 | Microscale Thermophoresis (MST) | [1] |
| IC50 | 14.36 µM | VEGFR-2 Kinase Activity | ADP-Glo™ Kinase Assay | [1] |
Q2: Are there any known off-targets for this compound?
A2: Currently, there is limited publicly available data on the comprehensive off-target profile of this compound. One study has suggested that this compound may also inhibit Protein Tyrosine Phosphatase 1B (PTP1B). However, the significance of this interaction and its contribution to cellular effects has not been fully elucidated. Given that flavonoids can sometimes exhibit promiscuous binding, it is crucial for researchers to empirically determine the selectivity of this compound in their specific experimental context.
Q3: What are some essential experimental controls to include when working with this compound?
A3:
-
Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Positive Control: Use a well-characterized VEGFR-2 inhibitor with a different chemical scaffold to confirm that the expected on-target effects are reproducible.
-
Negative Control: If available, use a structurally similar but inactive analog of this compound to demonstrate that the observed effects are not due to non-specific chemical properties.
-
Dose-Response Curve: Perform a dose-response analysis to establish the concentration range at which this compound exhibits its on-target effects and to identify concentrations where off-target effects may become more prominent.
Q4: How can I assess the kinase selectivity of this compound?
A4: Several commercial services offer kinase profiling where they screen your compound against a large panel of kinases (e.g., Eurofins, Reaction Biology). This is a powerful way to identify potential off-target kinases and to quantify the selectivity of this compound. When interpreting the data, a compound is generally considered selective if there is a significant window (e.g., >100-fold) between its potency for the intended target and any off-targets.
Experimental Protocols
1. In Vitro VEGFR-2 Tyrosine Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from a published study on this compound[1].
-
Materials:
-
Recombinant human VEGFR-2 protein
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound
-
Appropriate kinase buffer
-
ATP
-
White, opaque 96-well plates
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant VEGFR-2 protein, and the desired substrate.
-
Add varying concentrations of this compound or vehicle control to the wells of the 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the VEGFR-2 kinase reaction.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
Detect the luminescent signal using a plate reader.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This is a general protocol that can be adapted for this compound and VEGFR-2.
-
Materials:
-
Cells expressing VEGFR-2
-
This compound
-
PBS supplemented with protease and phosphatase inhibitors
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-VEGFR-2 antibody
-
-
Procedure:
-
Treat cultured cells with either this compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes), followed by cooling.
-
Lyse the cells to release the soluble proteins.
-
Pellet the precipitated proteins by centrifugation.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble VEGFR-2 in each sample by Western blotting.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.
-
Visualizations
References
Best practices for handling and preparing Licoflavone A stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for handling and preparing Licoflavone A stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1][2] It is poorly soluble in water.[1] For in vivo experiments, the initial DMSO stock solution is typically diluted into a formulation containing other co-solvents.[1][3]
Q2: What are the optimal storage conditions for this compound powder and stock solutions?
A2: Proper storage is crucial to maintain the stability and activity of this compound. It is important to protect the compound from light during storage and transportation.[1][3]
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from InvivoChem and MedchemExpress.[1][3]
Q3: How can I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound powder in newly opened, anhydrous DMSO to the desired concentration.[1] Ultrasonic treatment can be used to aid dissolution.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or 100 mg/mL in DMSO), which can then be diluted for working solutions.[1]
Q4: Can I store my working solutions?
A4: It is best practice to prepare working solutions fresh for each experiment.[1] If you need to store them for a short period, it is recommended to do so at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound and evaporation of the solvent.[4] Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Troubleshooting Guide
Issue 1: My this compound powder will not dissolve completely in DMSO.
-
Possible Cause: The DMSO may have absorbed moisture, which can significantly impact the solubility of this compound.[1]
-
Solution:
Issue 2: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my in vitro experiment.
-
Possible Cause: this compound has low aqueous solubility.[1] The final concentration of DMSO in your aqueous buffer may not be sufficient to keep the compound in solution.
-
Solution:
-
Ensure the final DMSO concentration in your cell culture medium is kept as low as possible to avoid solvent-induced cytotoxicity, typically below 0.5%.
-
Prepare intermediate dilutions of the stock solution in DMSO before the final dilution into the aqueous buffer.
-
When diluting, add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing.
-
Issue 3: I am observing inconsistent results in my cell-based assays.
-
Possible Cause 1: Degradation of this compound due to improper storage.
-
Solution 1: Ensure that both the powder and stock solutions are stored at the recommended temperatures and protected from light.[1][3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Possible Cause 2: Inaccurate concentration of the stock solution.
-
Solution 2: Calibrate your pipettes and balances regularly. When preparing the stock solution, ensure all the powder is completely dissolved before making the final volume.
-
Possible Cause 3: The compound is precipitating out of the solution in the cell culture medium.
-
Solution 3: Visually inspect the culture wells for any signs of precipitation after adding the this compound. If precipitation is observed, refer to the troubleshooting steps for compound precipitation (Issue 2).
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Experiments
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (Molecular Weight: 322.35 g/mol )[5]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the this compound powder and DMSO to come to room temperature.
-
Weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 3.22 mg.
-
Add the appropriate volume of DMSO to the powder.
-
Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.[1]
Preparation of this compound Formulation for In Vivo Experiments
This protocol provides an example of how to prepare a working solution for in vivo administration.
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)[3]
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
Procedure: This protocol is for a final formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
-
Start with your concentrated this compound stock solution in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add 4 volumes of PEG300 and mix thoroughly.
-
Add 0.5 volumes of Tween-80 and mix until the solution is clear.
-
Add 4.5 volumes of saline to reach the final desired concentration and volume. Mix well.
-
It is recommended to use this formulation immediately after preparation.[1]
Cell Viability (CCK8) Assay
This protocol outlines the use of a CCK8 assay to determine the effect of this compound on the viability of gastric cancer cells.[6]
Procedure:
-
Seed SGC-7901, MKN-45, or MGC-803 cells into 96-well plates at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 6.25, 12.5, 25, 50, and 100 µM) for 24, 48, and 72 hours.[6]
-
At the end of the treatment period, add 10 µL of CCK8 reagent to each well.
-
Incubate the plates for 1.5-2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.[6]
Visualizations
Caption: Workflow for this compound solution preparation.
Caption: this compound inhibits the VEGFR-2 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | flavonoid | CAS# 61153-77-3 | InvivoChem [invivochem.com]
- 4. enfanos.com [enfanos.com]
- 5. This compound | C20H18O4 | CID 5319000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound Suppresses Gastric Cancer Growth and Metastasis by Blocking the VEGFR-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Oral Bioavailability of Licoflavone A in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the poor oral bioavailability of Licoflavone A in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is a prenylated flavonoid found in the roots of Glycyrrhiza species. Like many flavonoids, it exhibits promising pharmacological activities, including anti-cancer properties. However, its clinical development is hampered by poor oral bioavailability, which is primarily attributed to its low aqueous solubility and potentially extensive first-pass metabolism. This leads to low plasma concentrations and high inter-individual variability after oral administration.
Q2: What are the key factors limiting the oral absorption of this compound?
The primary factors contributing to the poor oral bioavailability of this compound include:
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Low Aqueous Solubility: this compound is a lipophilic molecule with poor solubility in water, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.
-
Poor Permeability: While its lipophilicity might suggest good membrane permeability, extensive binding to components of the gastrointestinal lumen or efflux by transporters like P-glycoprotein can limit its absorption across the intestinal epithelium.
-
First-Pass Metabolism: Flavonoids are often subject to extensive metabolism in the gut wall and liver by cytochrome P450 enzymes and UDP-glucuronosyltransferases (UGTs). This presystemic metabolism can significantly reduce the amount of active compound reaching systemic circulation.
-
Gut Microbiota Metabolism: The gut microbiota can metabolize flavonoids, potentially altering their structure and bioactivity before they can be absorbed.
Q3: What are the expected physicochemical properties of this compound?
While comprehensive experimental data for this compound is limited in publicly available literature, some properties can be estimated or are available from commercial suppliers.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈O₄ | PubChem |
| Molecular Weight | 322.36 g/mol | PubChem |
| LogP | 4.38 | Predicted |
| Aqueous Solubility | ~1 mg/mL | Commercial Supplier Data |
| Predicted Permeability | ||
| Caco-2 Papp (AP-BL) | Low to Moderate | Inferred from similar flavonoids |
Note: The provided aqueous solubility is from a commercial source and may not represent thermodynamically determined solubility in physiological buffers. The Caco-2 permeability is an estimation based on data for other prenylated flavonoids.
Troubleshooting Guides
Issue 1: Low and variable plasma concentrations of this compound after oral administration in animal models.
Possible Causes and Troubleshooting Steps:
-
Poor Dissolution in the GI Tract:
-
Verify Solubility: Determine the thermodynamic solubility of your this compound batch in simulated gastric and intestinal fluids (SGF and SIF).
-
Particle Size Reduction: If the compound is crystalline, consider micronization or nanosizing to increase the surface area for dissolution.
-
Formulation Strategy: Formulate this compound in a solubility-enhancing vehicle. See the "Formulation Strategies" section below for detailed protocols.
-
-
Low Intestinal Permeability:
-
Conduct a Caco-2 Permeability Assay: This will determine the apparent permeability (Papp) of this compound and indicate if it is a substrate for efflux transporters like P-glycoprotein.
-
Include Permeation Enhancers: If permeability is low, consider co-administering a GRAS (Generally Recognized as Safe) permeation enhancer in your formulation.
-
-
Extensive First-Pass Metabolism:
-
In Vitro Metabolism Studies: Assess the metabolic stability of this compound in liver microsomes and S9 fractions to understand its susceptibility to phase I and phase II metabolism.
-
Inhibit Metabolic Enzymes: In preclinical studies, co-administration of known inhibitors of relevant enzymes (e.g., piperine for CYP3A4) can help elucidate the contribution of first-pass metabolism.
-
Issue 2: Difficulty in detecting and quantifying this compound in plasma samples.
Possible Causes and Troubleshooting Steps:
-
Low Analyte Concentration: Due to poor bioavailability, the plasma concentrations may be below the limit of quantification (LOQ) of your analytical method.
-
Optimize LC-MS/MS Method: Develop a highly sensitive and specific LC-MS/MS method for this compound. See the "Experimental Protocols" section for a general methodology.
-
Increase Dose (with caution): Consider increasing the oral dose in your animal studies, but be mindful of potential toxicity and non-linear pharmacokinetic effects.
-
-
Analyte Instability: this compound may be unstable in plasma samples.
-
Stability Studies: Perform freeze-thaw, short-term, and long-term stability studies of this compound in plasma to ensure sample integrity.
-
Use Stabilizers: If instability is observed, consider adding antioxidants or enzyme inhibitors to your collection tubes.
-
Experimental Protocols
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the thermodynamic equilibrium solubility of this compound in various aqueous media.
Methodology:
-
Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Add an excess amount of this compound powder to a known volume of each buffer in a sealed glass vial.
-
Agitate the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and identify potential involvement of efflux transporters.
Methodology:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Dissolve this compound in the transport buffer at a non-toxic concentration (typically 10-100 µM).
-
Apical to Basolateral (A-B) Transport: Add the this compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the this compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.
-
Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration.
-
The efflux ratio (Papp B-A / Papp A-B) can indicate the involvement of active efflux. A ratio > 2 is generally considered indicative of active efflux.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, and oral bioavailability) of this compound after oral administration.
Methodology:
-
Use adult male Sprague-Dawley or Wistar rats.
-
Divide the animals into two groups: intravenous (IV) and oral (PO).
-
IV Group: Administer a known dose of this compound (e.g., 1-5 mg/kg) dissolved in a suitable vehicle (e.g., a solution containing DMSO, PEG300, and saline) via the tail vein.
-
PO Group: Administer a higher dose of this compound (e.g., 10-50 mg/kg) formulated as a suspension or a solubility-enhanced formulation via oral gavage.
-
Collect blood samples (e.g., from the tail vein or jugular vein) into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100
LC-MS/MS Method for Quantification in Plasma
Objective: To develop a sensitive and specific method for quantifying this compound in plasma.
Methodology:
-
Sample Preparation: Use protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction to extract this compound and an internal standard (IS) from the plasma matrix.
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases such as acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for this compound and the IS.
-
Validation: Validate the method for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.
Formulation Strategies to Enhance Oral Bioavailability
Given the poor aqueous solubility of this compound, formulation strategies are critical. Here are some approaches to consider:
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This increases the dissolution and absorption of lipophilic drugs.
-
-
Nanoparticle Formulations:
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. They can protect the drug from degradation and enhance its absorption.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers with a solid lipid core that can incorporate lipophilic drugs. They offer advantages like controlled release and improved stability.
-
Visualizations
Validation & Comparative
Unveiling the Potency of Licoflavone A: A Comparative Guide to VEGFR-2 Kinase Inhibition
For Immediate Release
A comprehensive analysis of experimental data confirms the significant inhibitory effect of Licoflavone A on Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase activity. This guide provides a detailed comparison of this compound with other established VEGFR-2 inhibitors, offering researchers, scientists, and drug development professionals a thorough resource for evaluating its potential in anti-angiogenic therapies.
Quantitative Comparison of VEGFR-2 Inhibitors
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of an inhibitor required to reduce the activity of a specific enzyme or receptor by 50%. The data presented below summarizes the IC50 values for this compound and a selection of well-known VEGFR-2 inhibitors.
| Compound | IC50 (VEGFR-2) |
| This compound | ~14.36 µM [1] |
| Sorafenib | 90 nM[2][3] |
| Sunitinib | 80 nM[2][4] |
| Pazopanib | 30 nM[5] |
| Axitinib | 0.2 nM |
| Regorafenib | 4.2 nM (murine) |
Note: IC50 values can vary between different studies due to variations in experimental conditions.
Deciphering the Mechanism: The VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the PI3K/AKT and MEK/ERK pathways, ultimately lead to endothelial cell proliferation, migration, and survival.[1] this compound exerts its anti-angiogenic effect by directly targeting and inhibiting the kinase activity of VEGFR-2, thereby blocking these downstream signaling events.[1]
References
- 1. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
Head-to-Head Comparison: Licoflavone A Versus Established Chemotherapy Drugs
A Comprehensive Guide for Researchers in Oncology and Drug Development
The landscape of cancer therapy is continually evolving, with a growing emphasis on targeted treatments derived from natural sources. Licoflavone A, a flavonoid extracted from the root of the Glycyrrhiza species, has emerged as a promising anti-cancer agent in preclinical studies. This guide provides an objective, data-driven comparison between this compound and established first-line chemotherapy drugs, offering insights into their mechanisms, efficacy, and the experimental basis for these findings.
Section 1: Comparative Mechanism of Action
This compound exhibits a multi-targeted approach to inhibiting cancer cell growth, primarily by modulating key signaling pathways. In contrast, conventional chemotherapy drugs often exert their effects through more direct, cytotoxic mechanisms such as DNA damage or disruption of fundamental cellular machinery.
This compound: this compound's anticancer effects are largely attributed to its ability to interfere with specific signaling cascades that are crucial for tumor growth, proliferation, and metastasis.
-
In Gastric Cancer: It directly targets and blocks the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This inhibition subsequently deactivates downstream pro-survival pathways, namely PI3K/AKT and MEK/ERK.[1] The disruption of these pathways leads to reduced cell proliferation, induction of apoptosis, and suppression of migration and invasion in gastric cancer cells.[1]
-
In Nasopharyngeal and Breast Cancer: Studies on a closely related compound, Licoflavanone, show potent inhibition of the mTOR/PI3K/AKT signaling pathway.[2][3] This pathway is a central regulator of cell growth, metabolism, and survival. By blocking this cascade, this compound and similar flavonoids can trigger caspase-dependent apoptosis and reduce the invasive potential of cancer cells.[2][4]
Established Chemotherapy Drugs:
-
Cisplatin (Platinum-based): A cornerstone of treatment for various solid tumors, including gastric and lung cancer.[5][6] Cisplatin enters the cell and its chloride ligands are replaced by water molecules. It then forms strong cross-links with purine bases (primarily guanine) in DNA, creating adducts that bend and distort the DNA structure.[6][7][8] This damage disrupts DNA replication and repair, ultimately triggering apoptosis.[6][9]
-
Doxorubicin (Anthracycline): Used broadly, including in breast and gastric cancer treatment.[10][11] Doxorubicin has a multi-faceted mechanism that includes: 1) Intercalating between DNA base pairs, which obstructs DNA and RNA synthesis; 2) Inhibiting topoisomerase II, an enzyme that prevents DNA supercoiling during replication, leading to double-strand breaks; and 3) Generating cytotoxic reactive oxygen species (ROS) that damage DNA, proteins, and cell membranes.[11][12][13]
-
Paclitaxel (Taxane): A key drug for breast, ovarian, and lung cancer.[5][10][14] Paclitaxel works by binding to the β-tubulin subunit of microtubules, which are essential components of the cellular cytoskeleton.[14][15] This binding hyper-stabilizes the microtubule structure, preventing the dynamic assembly and disassembly required for mitotic spindle formation during cell division.[15][16] This disruption leads to mitotic arrest and subsequent apoptotic cell death.[17]
Signaling Pathway of this compound in Gastric Cancer
Caption: this compound inhibits VEGFR-2, blocking PI3K/AKT and MEK/ERK pathways.
Section 2: Quantitative Data Presentation
The efficacy of an anticancer agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit 50% of a biological process (e.g., cell proliferation). A lower IC50 value indicates greater potency.
Table 1: Comparative IC50 Values (µM) of this compound
This table summarizes the IC50 values of this compound against various cancer cell lines as reported in preclinical studies.
| Cell Line | Cancer Type | This compound IC50 (µM) at 72h | Reference |
| SGC-7901 | Gastric Cancer | 28.50 ± 1.14 | [1] |
| MKN-45 | Gastric Cancer | 25.17 ± 1.08 | [1] |
| MGC-803 | Gastric Cancer | 33.01 ± 1.19 | [1] |
| MCF-7 | Breast Cancer (ER+) | 33.1 ± 1.4 | [4] |
| MDA-MB-231 | Breast Cancer (TNBC) | 25.4 ± 1.9 | [4] |
| GES-1 | Normal Gastric Cell | 49.33 ± 1.21 | [1] |
Note: The higher IC50 value in the normal GES-1 cell line suggests some level of selective cytotoxicity towards cancer cells.
Table 2: Representative IC50 Values (µM) of Established Chemotherapy Drugs
This table provides a range of typical IC50 values for common chemotherapy drugs across similar cancer types for comparative purposes. These values can vary significantly based on the specific cell line and experimental conditions.
| Drug | Cancer Type(s) | Representative IC50 Range (µM) | Reference(s) |
| Cisplatin | Gastric, Lung, Ovarian | 1 - 15 | [18] |
| Doxorubicin | Breast, Gastric, Lymphoma | 0.05 - 5 | [19] |
| Paclitaxel | Breast, Lung, Ovarian | 0.001 - 0.1 | [20] |
| 5-FU | Gastric, Colorectal | 1 - 50 | [20] |
Summary of Quantitative Comparison: Based on the available IC50 data, established chemotherapy drugs like Paclitaxel and Doxorubicin generally demonstrate higher potency (lower IC50 values) in vitro compared to this compound. However, this compound's efficacy is within a relevant micromolar range for a natural product lead compound and shows a favorable selectivity index against normal cells compared to cancer cells.[1]
Section 3: Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate and compare the efficacy of these anticancer compounds.
Cell Viability Assay (CCK-8 / MTT Assay)
-
Objective: To determine the cytotoxic effect of a compound on cancer cells and calculate its IC50 value.
-
Protocol:
-
Cell Seeding: Cancer cells (e.g., MKN-45, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a control drug (e.g., Cisplatin). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: After incubation, 10 µL of CCK-8 or MTT solution is added to each well. The plates are then incubated for an additional 1-4 hours.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 450 nm (for CCK-8) or 570 nm (for MTT after solubilizing formazan crystals).
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[18]
-
Western Blot Analysis
-
Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., AKT, ERK, Caspase-3).
-
Protocol:
-
Protein Extraction: Cells are treated with the drug for a designated time, then washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking & Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific binding. It is then incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-p-AKT, anti-cleaved Caspase-3).
-
Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
-
Transwell Migration and Invasion Assay
-
Objective: To assess the effect of a compound on the migratory and invasive capacity of cancer cells.
-
Protocol:
-
Chamber Preparation: For invasion assays, the upper surfaces of Transwell inserts (8 µm pore size) are coated with Matrigel and allowed to solidify. For migration assays, the inserts are left uncoated.
-
Cell Seeding: Cancer cells are serum-starved, resuspended in serum-free medium containing the test compound, and seeded into the upper chamber of the Transwell insert.
-
Chemoattractant: The lower chamber is filled with a complete medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).
-
Incubation: The plates are incubated for 12-48 hours to allow cells to migrate or invade through the porous membrane.
-
Cell Staining & Counting: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated to the lower surface are fixed with methanol and stained with crystal violet.
-
Analysis: The stained cells are photographed under a microscope, and the number of migrated/invaded cells is counted in several random fields to determine the average.
-
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining compound cytotoxicity using a cell viability assay.
Section 4: Conclusion
This guide provides a head-to-head comparison of the natural compound this compound with established chemotherapy drugs.
-
Mechanism: this compound acts as a signaling pathway modulator, offering a more targeted approach by inhibiting key regulators of cancer cell proliferation and survival like VEGFR-2 and the PI3K/AKT/mTOR axis.[1][2] This contrasts with the broad cytotoxic mechanisms of traditional agents like Cisplatin, Doxorubicin, and Paclitaxel, which directly target fundamental cellular components like DNA and microtubules.[7][11][16]
-
Potency: While established chemotherapy drugs exhibit greater potency in vitro with lower IC50 values, this compound demonstrates significant anticancer activity in the low micromolar range.[1][4] Crucially, it shows a degree of selectivity for cancer cells over normal cells, a characteristic that is highly desirable in drug development to minimize off-target toxicity.[1]
For researchers and drug development professionals, this compound represents a valuable lead compound. Its targeted mechanism of action suggests it could be developed further, potentially as a standalone therapy for specific cancer subtypes or, more likely, in combination with conventional chemotherapy to enhance efficacy and overcome drug resistance. Further in vivo studies are warranted to fully elucidate its therapeutic potential.
References
- 1. This compound Suppresses Gastric Cancer Growth and Metastasis by Blocking the VEGFR-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Non-small Cell Lung Cancer Chemotherapy | American Cancer Society [cancer.org]
- 6. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Cisplatin - Wikipedia [en.wikipedia.org]
- 10. Chemotherapy for Breast Cancer | Breast Cancer Treatment | American Cancer Society [cancer.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Paclitaxel - Wikipedia [en.wikipedia.org]
- 16. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 20. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on the Bioactivity of Licoflavone A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published bioactivity of Licoflavone A, a flavonoid derived from licorice root. It is designed to assist researchers in replicating and building upon existing findings by offering a comparative summary of quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
I. Comparative Bioactivity Data of this compound
The following tables summarize the quantitative data from various studies on the antioxidant, anti-inflammatory, and anticancer activities of this compound. These tables are intended to provide a clear and concise comparison of the compound's efficacy across different experimental models.
Table 1: Antioxidant Activity of this compound
| Assay Type | Test System | Concentration of this compound | Observed Effect | Publication |
| DPPH Radical Scavenging | Cell-free | Not Specified | Exhibited the best antioxidant activity among isolated flavanones.[1][2][3] | [Various] |
| ABTS Radical Scavenging | Cell-free | Not Specified | Exhibited the best antioxidant activity among isolated flavanones.[1][2][3] | [Various] |
Table 2: Anti-inflammatory Activity of this compound
| Cell Line | Inducing Agent | Concentration of this compound | Key Findings | Publication |
| RAW 264.7 Macrophages | LPS | 50 µM | Decreased nitrite levels.[1][2][3] | [Various] |
| RAW 264.7 Macrophages | LPS | Not Specified | Markedly decreased pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and COX-2/iNOS expression.[1][2][3] | [Various] |
Table 3: Anticancer Activity of this compound
| Cancer Type | Cell Line(s) | Concentration of this compound | Key Findings | Publication |
| Gastric Cancer | SGC-7901, MKN-45, MGC-803 | Not Specified | Inhibited proliferation, migration, and invasion; induced apoptosis.[4] | [Gong et al., 2022] |
| Nasopharyngeal Cancer | HK1 | Not Specified | Suppressed proliferation in a concentration-dependent manner; induced apoptosis.[5] | [Anonymous] |
| Breast Cancer | MCF-7, MDA-MB-231 | 25 µM | Reduced tumor proliferation, invasiveness, and stemness.[6][7][8][9] | [Various] |
II. Experimental Protocols
This section details the methodologies for key experiments cited in the literature to facilitate the replication of findings.
A. Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add varying concentrations of this compound to the DPPH solution.
-
Include a control group with the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at a specific wavelength.
-
Protocol:
-
Prepare ABTS•+ stock solution by reacting ABTS solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a working solution with a specific absorbance at 734 nm.
-
Add different concentrations of this compound to the ABTS•+ working solution.
-
Include a control group with the solvent and ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity as described for the DPPH assay.
-
B. Anti-inflammatory Activity Assays
1. Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages
-
Principle: This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS). The amount of nitrite, a stable product of NO, is quantified using the Griess reagent.
-
Protocol:
-
Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Measure the absorbance at approximately 540 nm.
-
Determine the nitrite concentration by comparing it to a standard curve of sodium nitrite.
-
2. Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Principle: The levels of pro-inflammatory cytokines secreted by cells are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Protocol:
-
Follow the same cell culture, pre-treatment, and stimulation steps as in the NO production assay.
-
Collect the cell culture supernatant.
-
Use commercially available ELISA kits specific for the cytokines of interest (e.g., TNF-α, IL-6).
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and measuring the resulting color change.
-
Calculate the cytokine concentrations based on a standard curve.
-
C. Anticancer Activity Assays
1. Cell Viability Assay (e.g., MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound for a specified time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Measure the absorbance at approximately 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Cell Migration and Invasion Assays (e.g., Transwell Assay)
-
Principle: The Transwell assay (also known as the Boyden chamber assay) is used to assess the migratory and invasive potential of cancer cells. Cells are placed in the upper chamber of a Transwell insert and their movement through a porous membrane to the lower chamber is quantified. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).
-
Protocol:
-
Seed cancer cells in the upper chamber of a Transwell insert in serum-free medium. The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum).
-
Add different concentrations of this compound to both the upper and lower chambers.
-
Incubate for a specific period (e.g., 24 hours).
-
Remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the cells that have migrated to the lower surface of the membrane.
-
Count the number of migrated cells under a microscope.
-
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its bioactivity assessment.
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: Anticancer signaling pathways of this compound.
Caption: General experimental workflow for bioactivity assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Suppresses Gastric Cancer Growth and Metastasis by Blocking the VEGFR-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Exploiting Glycyrrhiza glabra L. (Licorice) Flavanones: Licoflavanone's Impact on Breast Cancer Cell Bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Exploiting Glycyrrhiza glabra L. (Licorice) Flavanones: Licoflavanone’s Impact on Breast Cancer Cell Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the therapeutic index of Licoflavone A versus conventional inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel anti-cancer agents with improved safety profiles is a central focus of modern drug development. A key metric in this evaluation is the therapeutic index (TI), which quantifies the relative safety of a drug by comparing its effective dose to the dose at which it produces toxicity. This guide provides a comparative assessment of the therapeutic index of Licoflavone A, a natural flavonoid, against conventional inhibitors targeting similar oncogenic pathways.
This compound has been identified as a promising anti-cancer agent that exerts its effects by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and subsequently inhibiting the downstream PI3K/AKT and MEK/ERK signaling pathways. This multi-targeted approach offers the potential for broad efficacy. However, a critical aspect of its therapeutic potential lies in its selectivity for cancer cells over healthy cells.
This guide presents available preclinical data to facilitate an objective comparison between this compound and established inhibitors of the VEGFR-2, PI3K/AKT, and MEK/ERK pathways.
Quantitative Data Comparison
The following table summarizes the available in vitro data for this compound and selected conventional inhibitors. The in vitro therapeutic index is calculated as the ratio of the 50% cytotoxic concentration (CC50) in a normal cell line to the 50% inhibitory concentration (IC50) in a cancer cell line. A higher therapeutic index indicates greater selectivity for cancer cells.
| Compound | Target Pathway(s) | Cell Line (Cancer) | IC50 (µM) | Cell Line (Normal) | IC50/CC50 (µM) | In Vitro Therapeutic Index (TI) |
| This compound | VEGFR-2, PI3K/AKT, MEK/ERK | SGC-7901 (Gastric) | 26.33 | GES-1 (Gastric Epithelial) | 87.25 | 3.31 |
| MKN-45 (Gastric) | 20.27 | GES-1 (Gastric Epithelial) | 87.25 | 4.30 | ||
| MGC-803 (Gastric) | 23.51 | GES-1 (Gastric Epithelial) | 87.25 | 3.71 | ||
| Sorafenib | VEGFR-2, B-Raf | HepG2 (Hepatocellular) | 3.52 | Data not available | - | Not calculable |
| Huh7 (Hepatocellular) | 4.89 | Data not available | - | Not calculable | ||
| Hep3B (Hepatocellular) | 5.76 | Data not available | - | Not calculable | ||
| Buparlisib | Pan-PI3K | A204 (Rhabdomyosarcoma) | ~0.56 | Data not available | - | Not calculable |
| Various Sarcoma Lines | 0.56 - 1.9 | Data not available | - | Not calculable | ||
| Trametinib | MEK1/2 | Various Cancer Cell Lines | Varies | Data not available | - | Not calculable |
Note: Direct comparison of therapeutic indices is challenging due to the lack of standardized studies reporting both IC50 on a panel of cancer cell lines and CC50 on corresponding normal cell lines for the conventional inhibitors. The data for this compound is derived from a single study, providing a consistent comparison between cancerous and non-cancerous cells of the same tissue origin.[1] For conventional inhibitors, the presented IC50 values are from various studies and cancer cell types, and corresponding normal cell line data is often not available in the same context.[2][3][4]
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
The determination of the in vitro therapeutic index relies on robust and reproducible cell viability and cytotoxicity assays. The following is a generalized protocol based on common methodologies cited in the literature.
1. Cell Culture and Seeding:
-
Cell Lines: Human cancer cell lines (e.g., SGC-7901, MKN-45, MGC-803) and a normal human cell line from the same tissue of origin (e.g., GES-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
2. Compound Treatment:
-
Preparation: A stock solution of the test compound (this compound or conventional inhibitor) is prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: A series of dilutions of the compound are prepared in the cell culture medium to achieve a range of final concentrations.
-
Treatment: The culture medium from the 96-well plates is replaced with the medium containing the various concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the compound dilutions.
3. Incubation:
-
The treated plates are incubated for a specified period, typically 24, 48, or 72 hours, under standard cell culture conditions.
4. Cell Viability/Cytotoxicity Assay (e.g., CCK8 or MTT Assay):
-
Reagent Addition: At the end of the incubation period, a cell viability reagent (e.g., 10 µL of Cell Counting Kit-8 solution or MTT solution) is added to each well.
-
Incubation with Reagent: The plates are incubated for a further 1-4 hours to allow for the colorimetric reaction to occur.
-
Absorbance Reading: The absorbance of each well is measured at the appropriate wavelength (e.g., 450 nm for CCK8) using a microplate reader.
5. Data Analysis and Calculation:
-
Cell Viability Calculation: The percentage of cell viability is calculated for each concentration relative to the vehicle-treated control cells using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
IC50 and CC50 Determination: The IC50 (for cancer cells) and CC50 (for normal cells) values are determined by plotting the cell viability percentage against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50/CC50 is the concentration that results in a 50% reduction in cell viability.
-
Therapeutic Index Calculation: The in vitro therapeutic index is calculated as the ratio of the CC50 to the IC50.
Conclusion
The available in vitro data suggests that this compound exhibits a favorable therapeutic index against gastric cancer cell lines, demonstrating a degree of selectivity for cancer cells over normal gastric epithelial cells.[1] While a direct quantitative comparison with conventional inhibitors is limited by the lack of standardized preclinical data, the multi-targeted mechanism of this compound presents a compelling rationale for further investigation. Future studies employing head-to-head comparisons in both in vitro and in vivo models are warranted to definitively establish the therapeutic potential of this compound relative to existing cancer therapies. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative assessments.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Licoflavone A: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Licoflavone A, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on general best practices for handling flavonoid compounds and laboratory chemicals, in the absence of a specific Safety Data Sheet (SDS) for this compound. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific guidelines.
Summary of Physical and Chemical Properties
| Property | Value | Source |
| Chemical Formula | C20H18O4 | PubChem[1] |
| Molar Mass | 322.4 g/mol | PubChem[1] |
| Appearance | Likely a powder solid, yellow in color (based on 3-Hydroxyflavone) | Thermo Fisher Scientific[2] |
| Melting Point | 169 - 172 °C (for 3-Hydroxyflavone) | Thermo Fisher Scientific[2] |
| Water Solubility | Likely insoluble in water | Clariant[3], Sigma-Aldrich[4] |
| Biodegradability | Not readily biodegradable (based on LICOWAX C P) | Clariant[3] |
Step-by-Step Disposal Procedures for this compound
The following protocols are designed to guide laboratory personnel in the safe disposal of this compound waste.
Solid Waste Disposal
-
Uncontaminated Material: If the this compound is in its pure, uncontaminated solid form, it should be treated as chemical waste.
-
Container: Place the solid this compound in a clearly labeled, sealed, and chemically resistant container.
-
Labeling: The label should include "Hazardous Waste," the chemical name "this compound," and any known hazard information.
-
Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.[5]
-
Pickup: Arrange for disposal through your institution's EHS department.[5]
-
-
Contaminated Labware: For items such as gloves, weighing paper, and pipette tips that are contaminated with this compound:
-
Segregation: Collect all contaminated solid waste in a designated, labeled hazardous waste bag or container.
-
Disposal: Dispose of the container through the institutional EHS-approved hazardous waste stream.
-
Liquid Waste Disposal (Solutions containing this compound)
-
Organic Solvents:
-
Collection: Collect all waste solutions of this compound in organic solvents (e.g., acetone, acetonitrile) in a designated, labeled hazardous waste container for organic solvents.[6]
-
Segregation: Do not mix with aqueous or halogenated waste streams unless specifically permitted by your EHS department.[7]
-
Storage and Pickup: Keep the container tightly sealed when not in use and store it in a designated waste area for EHS pickup.[7]
-
-
Aqueous Solutions:
-
Evaluation: Due to the potential for some flavonoids to be harmful to aquatic life, direct disposal down the sanitary sewer is not recommended without consulting your institution's EHS guidelines.[8]
-
Collection: If sewer disposal is not permitted, collect aqueous solutions containing this compound in a labeled hazardous waste container.
-
Neutralization: If the solution is acidic or basic, it must be neutralized to a pH between 5 and 10 before disposal, following established laboratory procedures.[7]
-
Empty Container Disposal
Proper disposal of empty this compound containers is crucial to prevent accidental exposure and environmental contamination.
-
Triple Rinsing:
-
Label Removal:
-
Final Disposal:
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. This compound | C20H18O4 | CID 5319000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. spectro.com [spectro.com]
- 4. rowe.com.au [rowe.com.au]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling Licoflavone A
Essential Safety and Handling Guide for Licoflavone A
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a flavonoid compound isolated from the roots of Glycyrrhiza uralensis.[1] Adherence to these procedural steps is essential for ensuring laboratory safety and maintaining experimental integrity.
Physicochemical and Safety Data
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈O₄ | [2] |
| Molar Mass | 322.4 g/mol | [2] |
| Appearance | Yellow powder | [3] |
| Storage Conditions | -20°C for 1 month, -80°C for 6 months. Protect from light. | [1][4] |
| Solubility | Soluble in DMSO, Ethanol, Propylene Glycol. Insoluble in water. | [4][5] |
| Hazards | May form combustible dust concentrations in air. Potential for respiratory irritation if inhaled as dust. | [6] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety. These recommendations are based on general guidelines for handling chemical powders in a laboratory setting.[7][8][9]
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles or Face Shield | Use tightly fitting safety goggles or a face shield to protect against splashes and dust. Standard eyeglasses are not sufficient.[10][11] |
| Hands | Nitrile or Neoprene Gloves | Latex gloves are not recommended. Ensure gloves are clean and free of imperfections before use. Pull sleeves of the lab coat over the cuffs of the gloves.[8] |
| Body | Laboratory Coat or Chemical Resistant Suit | A long-sleeved lab coat is the minimum requirement. For larger quantities, a chemical-resistant suit may be necessary. |
| Respiratory | Filtering Half Mask or Ventilated Enclosure | When handling the powder, work in a well-ventilated area, preferably within a fume hood or a glove box, to avoid dust inhalation. If a ventilated enclosure is not available, a filtering half mask is required.[10][11] |
Operational Plan: Handling and Use
Preparation and Weighing:
-
Designated Area: Conduct all handling of this compound powder in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.
-
Pre-Handling Check: Before starting, ensure all required PPE is available and in good condition. Check that the work area is clean and uncluttered.
-
Weighing: Use a microbalance within a ventilated enclosure. Handle the powder carefully to minimize dust generation. Use anti-static measures if necessary, as dust may form explosive mixtures in the air.[6][7]
Solution Preparation:
-
Solvent Selection: Based on experimental needs, select an appropriate solvent such as DMSO.
-
Dissolution: Slowly add the weighed this compound powder to the solvent while stirring to ensure complete dissolution. If necessary, the tube can be heated to 37°C and sonicated to aid solubility.
-
Storage of Solutions: Store stock solutions in tightly sealed vials at -20°C for up to one month or -80°C for up to six months. Protect from light.[1]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect any unused this compound powder and contaminated materials (e.g., weigh boats, pipette tips) in a sealed, clearly labeled waste container.
-
Liquid Waste: Dispose of this compound solutions in a designated hazardous waste container for organic solvents. Do not pour down the drain.
-
Contaminated PPE: Heavily contaminated disposable gloves and clothing should be discarded as hazardous waste.[12]
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. If unsure, consult your institution's Environmental Health and Safety (EHS) department.
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Assemble Materials: Gather this compound powder, the chosen solvent (e.g., DMSO), appropriate vials, and all necessary PPE.
-
Don PPE: Put on a lab coat, safety goggles, and nitrile gloves.
-
Prepare Workspace: Work within a chemical fume hood. Place a spill mat on the work surface.
-
Weigh this compound: Tare a clean, dry microcentrifuge tube on a balance. Carefully add the desired amount of this compound powder to the tube and record the weight.
-
Add Solvent: Using a calibrated pipette, add the calculated volume of solvent to the microcentrifuge tube containing the this compound powder.
-
Dissolve: Cap the tube securely and vortex until the powder is fully dissolved. Gentle warming (37°C) or sonication can be used to assist dissolution.
-
Label and Store: Clearly label the vial with the compound name, concentration, solvent, date, and your initials. Store the stock solution at the appropriate temperature, protected from light.[1][4]
-
Clean Up: Wipe down the work area. Dispose of all contaminated materials in the appropriate waste containers. Remove and dispose of gloves. Wash hands thoroughly.
Visual Workflow for Safe Handling of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C20H18O4 | CID 5319000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound | flavonoid | CAS# 61153-77-3 | InvivoChem [invivochem.com]
- 5. chembk.com [chembk.com]
- 6. rowe.com.au [rowe.com.au]
- 7. spectro.com [spectro.com]
- 8. Which personal protective equipment do you need to [royalbrinkman.com]
- 9. fishersci.com [fishersci.com]
- 10. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 11. bvl.bund.de [bvl.bund.de]
- 12. epa.gov [epa.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
